Technical Documentation Center

2-(Azepan-2-yl)ethan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Azepan-2-yl)ethan-1-ol hydrochloride
  • CAS: 109859-93-0

Core Science & Biosynthesis

Foundational

Synthesis of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride: A Comprehensive Technical Guide

Saturated seven-membered nitrogen heterocycles (azepanes) are highly privileged scaffolds in modern medicinal chemistry, frequently deployed as conformationally flexible, metabolically stable analogues of piperidines. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Saturated seven-membered nitrogen heterocycles (azepanes) are highly privileged scaffolds in modern medicinal chemistry, frequently deployed as conformationally flexible, metabolically stable analogues of piperidines. However, the asymmetric or regioselective synthesis of α -substituted azepanes—specifically 2-(azepan-2-yl)ethan-1-ol hydrochloride—presents unique synthetic hurdles due to the ring's complex conformational dynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical textbook reactions. Here, we dissect the causality behind the reaction parameters and provide a field-proven, self-validating methodology for synthesizing this target via the directed α -lithiation of N-Boc-azepane.

Mechanistic Rationale & Route Selection

The α -functionalization of saturated N-heterocycles is most directly and efficiently achieved via [1]. While alternative routes such as chemoenzymatic deracemization using monoamine oxidases (MAO-N) or imine reductases (IREDs) are highly effective for synthesizing 2-aryl azepanes , they are often less atom-economical and require specialized biocatalysts when installing simple aliphatic appendages like a 2-hydroxyethyl group . Therefore, directed lithiation remains the most scalable and robust approach for this specific target.

The Causality of the Temperature Profile

A critical point of failure in azepane synthesis is the blind application of standard lithiation conditions. While N-Boc-pyrrolidine and N-Boc-piperidine undergo rapid α -deprotonation at -78 °C using sec-butyllithium (s-BuLi) and N,N,N',N'‐tetramethylethylenediamine (TMEDA), N-Boc-azepane exhibits notoriously sluggish kinetics under these exact conditions .

Why? The seven-membered azepane ring possesses a high degree of pseudo-rotational flexibility. This flexibility creates a significant entropic barrier for the formation of the pre-lithiation complex—the necessary geometric coordination between the Boc-carbonyl oxygen, the TMEDA-chelated lithium atom, and the target equatorial α -proton. Attempting this lithiation at -78 °C results in incomplete deprotonation and poor yields (<50%).

By elevating the reaction temperature to -40 °C, we provide sufficient thermal energy to overcome this kinetic barrier. This optimized condition achieves full deprotonation within 1.5 hours while safely avoiding the decomposition pathways (such as THF cleavage or Boc-group attack) typical of organolithiums at higher temperatures . Once the α -lithio-N-Boc-azepane is generated, rapid electrophilic trapping with ethylene oxide (oxirane) directly installs the required 2-hydroxyethyl moiety.

LithiationLogic N1 N-Boc-Azepane (High Conformational Flexibility) N2 Standard Conditions (-78 °C, 3.5 h) N1->N2 Insufficient thermal energy N3 Optimized Conditions (-40 °C, 1.5 h) N1->N3 Increased thermal energy N4 Incomplete Deprotonation (Kinetic Barrier Unmet) N2->N4 N5 Full Deprotonation (Kinetic Barrier Overcome) N3->N5 N6 Electrophilic Trapping (Ethylene Oxide) N5->N6

Mechanistic causality of temperature selection in the alpha-lithiation of N-Boc-azepane.

Self-Validating Experimental Protocols

A robust chemical process must be self-validating. Relying solely on final-product analysis is a hallmark of poor process design. The step-by-step methodologies detailed below incorporate strict In-Process Controls (IPCs) at every critical juncture to ensure the integrity of the synthesis before proceeding to the next stage.

SynthesisPathway A Azepane (Starting Material) B N-Boc-Azepane (Protected) A->B Boc2O, Et3N CH2Cl2, RT C Lithiated N-Boc-Azepane (Intermediate) B->C s-BuLi, TMEDA THF, -40 °C D 2-(1-Boc-azepan-2-yl)ethan-1-ol (Alkylated) C->D Ethylene Oxide -40 °C to RT E 2-(Azepan-2-yl)ethan-1-ol HCl (Target) D->E HCl / Dioxane RT

Chemical synthesis pathway for 2-(azepan-2-yl)ethan-1-ol hydrochloride via alpha-lithiation.

Step 1: Preparation of tert-Butyl azepane-1-carboxylate (N-Boc-azepane)
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add azepane (10.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (Et 3​ N, 16.7 mL, 120 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc 2​ O, 24.0 g, 110 mmol) dissolved in DCM (50 mL) dropwise over 30 minutes to control the exothermic evolution of CO 2​ .

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 4 hours.

  • IPC Validation: Monitor the reaction by TLC (Hexane/EtOAc 8:2, visualized with Ninhydrin stain). The reaction is complete when the primary amine spot (azepane) is entirely consumed.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove unreacted amine, saturated NaHCO 3​ (100 mL), and brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield N-Boc-azepane as a pure, colorless oil.

Step 2: α -Lithiation and Ethylene Oxide Trapping

Caution: Ethylene oxide is a highly toxic, flammable gas. This step must be performed strictly in a well-ventilated fume hood using appropriate PPE.

  • Setup: Flame-dry a 250 mL Schlenk flask under a continuous flow of argon. Add N-Boc-azepane (5.0 g, 25.1 mmol), anhydrous TMEDA (4.5 mL, 30.1 mmol), and anhydrous THF (100 mL).

  • Cooling: Cool the solution to precisely -40 °C using a dry ice/acetonitrile bath.

  • Lithiation: Add s-BuLi (1.4 M in cyclohexane, 21.5 mL, 30.1 mmol) dropwise over 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the organolithium species.

  • Aging: Stir the mixture at -40 °C for exactly 1.5 hours to ensure complete α -deprotonation without degradation.

  • Electrophilic Trapping: Rapidly introduce a pre-cooled solution of ethylene oxide (2.5 M in THF, 15.0 mL, 37.6 mmol) via a gas-tight syringe.

  • Reaction: Maintain the temperature at -40 °C for 1 hour, then allow the reaction to slowly warm to RT over 2 hours.

  • IPC Validation: Quench a 0.1 mL aliquot in saturated NH 4​ Cl and analyze the organic layer via GC-MS. Confirm the presence of the trapped product ( m/z 243 [M+H]+ ) and the absence of starting material.

  • Quenching & Workup: Quench the bulk reaction with saturated aqueous NH 4​ Cl (50 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Hexane/EtOAc 7:3) to isolate tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate.

Step 3: Deprotection to 2-(Azepan-2-yl)ethan-1-ol Hydrochloride
  • Setup: Dissolve the purified intermediate (4.0 g, 16.4 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Deprotection: Add a solution of HCl in dioxane (4.0 M, 20 mL, 80 mmol) dropwise at 0 °C.

  • Reaction: Stir the mixture at RT for 3 hours. Vigorous gas evolution (CO 2​ and isobutylene) will be observed initially.

  • IPC Validation: Monitor by LC-MS for the complete disappearance of the Boc-protected mass ( m/z 244) and the emergence of the free amine mass ( m/z 144).

  • Isolation: Concentrate the mixture under reduced pressure to remove dioxane and excess HCl. Triturate the resulting crude solid with cold anhydrous diethyl ether (50 mL) to precipitate the highly pure 2-(azepan-2-yl)ethan-1-ol hydrochloride . Filter the white crystalline solid and dry under high vacuum for 12 hours.

WorkflowLogic S1 Step 1: Boc Protection (RT, 4h) IPC1 IPC: TLC (Ninhydrin) Target: No Primary Amine S1->IPC1 S2 Step 2: Lithiation & Trapping (-40 °C to RT, 4.5h) IPC1->S2 Pass IPC2 IPC: GC-MS / TLC Target: Mass 243 [M+H]+ S2->IPC2 S3 Step 3: HCl Deprotection (RT, 3h) IPC2->S3 Pass IPC3 IPC: LC-MS Target: Mass 144 [M+H]+ S3->IPC3 Final Product Isolation (Ether Trituration) IPC3->Final Pass

Self-validating experimental workflow with in-process controls (IPC) for each synthetic step.

Quantitative Data & Process Parameters

To facilitate easy comparison and process transfer, the critical quantitative parameters for the three-step synthesis are summarized below.

Process MetricStep 1: Boc ProtectionStep 2: Lithiation & TrappingStep 3: Deprotection
Primary Reagents Azepane, Boc 2​ O, Et 3​ NN-Boc-Azepane, s-BuLi, TMEDA, Ethylene OxideAlkylated Intermediate, 4M HCl in Dioxane
Solvent System Dichloromethane (DCM)Anhydrous THF1,4-Dioxane
Temperature Profile 0 °C RT-40 °C RT0 °C RT
Reaction Time 4.0 hours4.5 hours (total)3.0 hours
Typical Yield 95 - 98%65 - 72%90 - 95%
Validation (IPC) TLC (Ninhydrin Stain)GC-MS / TLC (KMnO 4​ Stain)LC-MS / 1 H-NMR
Isolation Method Aqueous WorkupFlash ChromatographyEther Trituration & Filtration
References
  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement Journal of the American Chemical Society URL:[Link][2]

  • 2-(azepan-2-yl)ethan-1-ol hydrochloride | CAS 109859-93-0 American Elements URL:[Link][3]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry White Rose eTheses Online URL:[Link][1]

  • "High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles White Rose eTheses Online URL:[Link][4]

Sources

Exploratory

Discovery and history of 2-(Azepan-2-yl)ethan-1-ol hydrochloride

An In-Depth Technical Guide to the Synthesis and Derivatization of the 2-(Azepan-2-yl)ethan-1-ol Scaffold For Researchers, Scientists, and Drug Development Professionals Abstract The azepane scaffold is a privileged seve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of the 2-(Azepan-2-yl)ethan-1-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility.[1] This technical guide provides a comprehensive overview of the synthetic strategies toward a specific derivative, 2-(azepan-2-yl)ethan-1-ol hydrochloride. While a detailed historical record of this particular molecule is not prominent in the literature, this guide constructs a logical and scientifically sound pathway for its synthesis, starting from the industrially significant precursor, ε-caprolactam. The narrative emphasizes the rationale behind experimental choices, provides detailed protocols, and visualizes key transformations, offering a blueprint for researchers engaged in the synthesis of novel azepane-based compounds.

Introduction: The Azepane Scaffold in Drug Discovery

Seven-membered N-heterocycles, such as those based on the azepane core, are valuable building blocks in the design of novel therapeutic agents. Their non-planar, flexible nature allows for the spatial projection of substituents in a manner that can facilitate potent and selective interactions with biological targets.[2] The azepane motif is found in a variety of biologically active molecules, including enzyme inhibitors, anticancer agents, and antivirals.[3] The development of efficient and versatile synthetic routes to functionalized azepanes is therefore a critical endeavor for drug development professionals.

The Industrial Gateway: Synthesis of ε-Caprolactam

The primary and most economically significant starting material for accessing the azepane ring system is ε-caprolactam, the monomer used in the production of Nylon-6.[4][5] The dominant industrial synthesis of ε-caprolactam is achieved via the Beckmann rearrangement of cyclohexanone oxime.[6][7]

This process begins with the conversion of cyclohexanone to cyclohexanone oxime, which is then treated with a strong acid, typically oleum (fuming sulfuric acid), to induce the rearrangement to the cyclic amide, ε-caprolactam.[6][8]

The Beckmann Rearrangement: A Mechanistic Overview

The Beckmann rearrangement is a classic and powerful transformation in organic synthesis. The key steps involve the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group (water) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the lactam.

Beckmann_Rearrangement Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Cyclohexanone_Oxime Protonated_Oxime Protonated Oxime Cyclohexanone_Oxime->Protonated_Oxime Protonation Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Protonated_Oxime Caprolactam ε-Caprolactam Protonated_Oxime->Caprolactam Rearrangement & Hydrolysis

Caption: The Beckmann Rearrangement for ε-Caprolactam Synthesis.

Proposed Synthesis of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride

  • Reduction of the lactam to the corresponding cyclic amine.

  • N-protection followed by α-C-H functionalization.

  • Deprotection and salt formation.

Synthesis_Workflow cluster_stage1 Stage 1: Reduction cluster_stage2 Stage 2: Functionalization cluster_stage3 Stage 3: Deprotection & Salt Formation Caprolactam ε-Caprolactam Azepane Azepane Caprolactam->Azepane LiAlH₄, THF N_Boc_Azepane N-Boc-Azepane Azepane->N_Boc_Azepane (Boc)₂O, DCM Alpha_Lithio_Azepane α-Lithio-N-Boc-Azepane N_Boc_Azepane->Alpha_Lithio_Azepane s-BuLi, TMEDA, Et₂O, -78 °C N_Boc_Hydroxyethyl_Azepane N-Boc-2-(azepan-2-yl)ethan-1-ol Alpha_Lithio_Azepane->N_Boc_Hydroxyethyl_Azepane 1. Ethylene Oxide 2. H₂O quench Hydroxyethyl_Azepane 2-(Azepan-2-yl)ethan-1-ol N_Boc_Hydroxyethyl_Azepane->Hydroxyethyl_Azepane HCl in Dioxane Final_Product 2-(Azepan-2-yl)ethan-1-ol hydrochloride Hydroxyethyl_Azepane->Final_Product Precipitation

Caption: Proposed Synthetic Workflow for 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of Azepane (Reduction of ε-Caprolactam)

Objective: To reduce the amide functionality of ε-caprolactam to the corresponding amine, azepane.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Materials:

  • ε-Caprolactam

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • A solution of ε-caprolactam (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude azepane, which can be purified by distillation.

Protocol 2: Synthesis of tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate

Objective: To introduce a hydroxyethyl group at the C2 position of the azepane ring.

Rationale: Direct C-H functionalization adjacent to a nitrogen atom can be achieved via deprotonation with a strong base. An N-Boc protecting group is installed first to direct the lithiation and prevent N-deprotonation. Sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA is effective for the α-deprotonation. The resulting anion is then trapped with an electrophile, ethylene oxide, to form the desired alcohol.

Materials:

  • Azepane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Sec-butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O)

  • Ethylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • N-Protection: To a solution of azepane (1.0 equivalent) in DCM, add (Boc)₂O (1.1 equivalents). Stir at room temperature for 4-6 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to afford N-Boc-azepane, which is often used without further purification.

  • α-Lithiation and Alkylation: To a solution of N-Boc-azepane (1.0 equivalent) and TMEDA (1.2 equivalents) in anhydrous Et₂O at -78 °C under a nitrogen atmosphere, add s-BuLi (1.2 equivalents) dropwise. Stir the resulting solution at -78 °C for 3 hours.

  • A solution of ethylene oxide (2.0 equivalents) in anhydrous Et₂O is then added slowly to the reaction mixture.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate.

Protocol 3: Synthesis of 2-(Azepan-2-yl)ethan-1-ol hydrochloride

Objective: To remove the N-Boc protecting group and form the hydrochloride salt.

Rationale: The Boc group is readily cleaved under acidic conditions. Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the simultaneous deprotection and precipitation of the hydrochloride salt.

Materials:

  • tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate

  • 4M HCl in Dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • The N-Boc protected amino alcohol (1.0 equivalent) is dissolved in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • An excess of 4M HCl in dioxane (e.g., 5-10 equivalents) is added at room temperature.

  • The reaction mixture is stirred for 2-4 hours, during which time a precipitate often forms.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the volume of the solvent can be reduced in vacuo, and diethyl ether can be added to facilitate further precipitation.

  • The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-(Azepan-2-yl)ethan-1-ol hydrochloride as a solid.

Characterization Data (Hypothetical)

As this guide outlines a proposed synthesis, experimental data is not available. However, a full characterization of the final compound would be essential for structure confirmation and purity assessment. The following table summarizes the expected analytical data.

Analysis Expected Results for 2-(Azepan-2-yl)ethan-1-ol hydrochloride
¹H NMR Signals corresponding to the azepane ring protons, a multiplet for the CH group at C2, two multiplets for the -CH₂-CH₂-OH group, and a broad singlet for the N-H protons and the O-H proton (may exchange with D₂O).
¹³C NMR Distinct signals for each of the carbon atoms in the azepane ring and the hydroxyethyl side chain.
FT-IR (cm⁻¹) Broad absorption band around 3300-3400 (O-H stretch), C-H stretching peaks around 2850-2950, and a broad N-H stretch from the ammonium salt.
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the free base (C₈H₁₇NO).
Melting Point A sharp melting point range, indicative of a pure crystalline solid.

Conclusion

This technical guide has outlined a comprehensive and logical synthetic strategy for obtaining 2-(Azepan-2-yl)ethan-1-ol hydrochloride, a functionalized derivative of the medicinally relevant azepane scaffold. By leveraging the industrially scalable synthesis of ε-caprolactam and employing modern synthetic methodologies for C-H functionalization, this guide provides a practical framework for researchers. The detailed protocols and mechanistic rationale serve as a valuable resource for scientists engaged in the exploration of novel chemical matter for drug discovery and development.

References

  • Caprolactam - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Ramakrishna, S., & Prasad, K. (2017). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave.
  • StudyGuides.com. (n.d.). Caprolactam (Chemical) – Study Guide. Retrieved March 14, 2026, from [Link]

  • UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. (n.d.). Caprolactam production Process. Retrieved March 14, 2026, from [Link]

  • Psarra, A. M., et al. (2016). Synthesis and biological evaluation of novel 2-oxo-azepine derivatives as TAK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4348-4360.
  • Molecules. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. Retrieved March 14, 2026, from [Link]

  • PubMed. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Retrieved March 14, 2026, from [Link]

  • PMC. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Retrieved March 14, 2026, from [Link]

Sources

Foundational

2-(Azepan-2-yl)ethan-1-ol hydrochloride safety and handling

An In-Depth Technical Guide to the Safety and Handling of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride and Structurally Related Compounds Disclaimer: This document is intended for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride and Structurally Related Compounds

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-(Azepan-2-yl)ethan-1-ol hydrochloride was not available at the time of this writing. The following guide has been synthesized from data on structurally similar compounds, including other azepane derivatives and ethanolamine hydrochlorides. The recommendations herein should be treated as a baseline for safe handling, and a substance-specific risk assessment should always be conducted prior to use.

Compound Identification and Hazard Assessment

2-(Azepan-2-yl)ethan-1-ol hydrochloride is a chemical compound for research and development purposes. Due to the lack of specific toxicological data, a conservative approach to hazard assessment is warranted, drawing parallels from related structures like Azepan-4-one hydrochloride and Caprolactam.

The azepane ring structure, present in caprolactam, is associated with potential health effects upon exposure. Acute exposure to caprolactam may lead to irritation of the eyes, nose, throat, and skin.[1] More significant exposure in an occupational setting has been linked to headaches, confusion, and nervous irritation.[1] Based on the classification of related compounds, 2-(Azepan-2-yl)ethan-1-ol hydrochloride should be handled as a substance that is potentially harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[2][3]

Potential GHS Hazard Classifications (Inferred):

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 1 or 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Personal Protective Equipment (PPE) and Exposure Control

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

  • Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered substance or creating solutions.[4] Eyewash stations and safety showers must be readily accessible.[5]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as EN 166.[6]

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) should be worn.[7] It is important to refer to the glove supplier for information on breakthrough time.[6]

    • Body Protection: A lab coat or other protective garment should be worn to prevent skin contact.[7]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or EN 136 approved respirator should be used.[6] Respirator selection should be based on a thorough risk assessment.[8]

Protocols for Safe Handling and Storage

Adherence to strict protocols for handling and storage is essential to maintain a safe laboratory environment.

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols.[7]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[5] Do not eat, drink, or smoke in the work area.[8][9] Promptly remove and decontaminate or dispose of soiled clothing.[2]

Storage Protocol
  • Container: Keep the compound in a tightly closed container.[7][9]

  • Conditions: Store in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and acidic materials.[2][9]

  • Access: Store in a locked cabinet or area with restricted access.[5]

Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate harm.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[4][5]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][9]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[5][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids apart. Immediately seek medical attention from an ophthalmologist.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][8][9]

Spill and Leak Response Protocol
  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition if the compound is dissolved in a flammable solvent.[8]

  • Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For liquid spills, contain and absorb the spillage with non-combustible, inert materials such as sand, earth, or vermiculite.[2]

  • Disposal: Place the contained waste into a sealed, labeled container for disposal according to local, state, and federal regulations.[2] Do not allow the spill to enter drains or waterways.[2]

  • Decontamination: Clean the spill area thoroughly, preferably with a detergent solution.[2]

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally related compounds to provide an estimate for 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

PropertyValue (for related compounds)Source
Molecular FormulaC8H17NO (base)[10]
Molecular Weight143.23 g/mol (base)[10]
AppearanceLikely a solidInferred
Water SolubilityHigh (based on hydrochloride salt and related compounds)Inferred
Melting Point69.3 °C (Caprolactam)[3]
Boiling Point270.8 °C (Caprolactam)[3]
Auto-ignition Temp.395 °C (Caprolactam)[3]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[2]

  • Reactivity: Hazardous polymerization is not expected to occur.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acidic materials.[2][9]

Diagrams and Workflows

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Wipe Down Work Area clean1->clean2 clean3 Remove and Store PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

Emergency Spill Response

start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate assess Is Spill Large or Small? evacuate->assess large_spill Call Emergency Response assess->large_spill Large small_spill Proceed with Caution assess->small_spill Small end End of Response large_spill->end ppe Don Full PPE (Respirator, Gloves, Goggles) small_spill->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decon Decontaminate Area cleanup->decon decon->end

Caption: Decision-making flowchart for emergency spill response.

References

  • CHEMSTATION. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet - Caprolactam.
  • Generic Safety Data Sheet. (n.d.). Safety Data Sheet.
  • GSRS. (n.d.). 2-(AZEPAN-1-YL)ETHANOL.
  • Pfizer. (2007). Material Safety Data Sheet.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • Greenbook. (2009). Material Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: Azepan-4-one hydrochloride.
  • PubChem. (n.d.). Caprolactam. National Institutes of Health.
  • JCIA BIGDr. (2012). Product Safety Summary for ε-Caprolactam.

Sources

Exploratory

Advanced Synthesis and Derivatization of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride: A Technical Whitepaper

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the incorporation of saturated nitrogen heterocycles is a proven strategy for modulating the physicochemical properties of drug candidates. Aze...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the incorporation of saturated nitrogen heterocycles is a proven strategy for modulating the physicochemical properties of drug candidates. Azepane (a seven-membered saturated nitrogen heterocycle) offers a unique conformational flexibility compared to its smaller homologues, pyrrolidine and piperidine. This flexibility allows azepane derivatives to sample distinct vector spaces, often leading to enhanced target engagement and improved blood-brain barrier (BBB) penetration.

2-(Azepan-2-yl)ethan-1-ol hydrochloride (CAS: 109859-93-0) [1] is a highly versatile, bifunctional building block. It features both a secondary amine (masked as a hydrochloride salt for stability) and a primary alcohol, enabling orthogonal derivatization. This whitepaper details the state-of-the-art synthetic methodologies for constructing this scaffold, emphasizing the causality behind reagent selection, mechanistic pathways, and downstream applications for drug development professionals.

Retrosynthetic Architecture & Mechanistic Causality

The synthesis of 2-substituted azepanes presents a unique challenge: functionalizing the α -position of a saturated amine without inducing ring-opening or unwanted oxidation. We evaluate two primary retrosynthetic disconnections:

  • Route A (Modern α -Lithiation): Direct functionalization of the intact azepane ring via a dipole-stabilized carbanion, pioneered by Peter Beak[2].

  • Route B (Classical Reduction): Reduction of a pre-functionalized azepane-2-acetic acid derivative.

Retrosynthesis Target 2-(Azepan-2-yl)ethan-1-ol Hydrochloride Intermediate N-Boc-2-(azepan-2-yl)ethan-1-ol Target->Intermediate Boc Deprotection (HCl/Dioxane) RouteB_Start Azepane-2-acetic acid Target->RouteB_Start Route B: Reduction 1. LiAlH4 2. HCl RouteA_Start N-Boc-Azepane + Ethylene Oxide Intermediate->RouteA_Start Route A: α-Lithiation 1. sec-BuLi/TMEDA 2. Epoxide

Caption: Retrosynthetic pathways for 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

The Causality of the α -Lithiation Strategy (Route A)

The direct α -lithiation of N-Boc-azepane is the most elegant and atom-economical approach[3]. However, it requires precise mechanistic control:

  • Why N-Boc? The tert-butyloxycarbonyl (Boc) group is not merely a protecting group; it is an activating group. The carbonyl oxygen coordinates with the lithium ion, providing thermodynamic stabilization to the adjacent dipole-stabilized carbanion[2].

  • Why sec-BuLi over n-BuLi? n-Butyllithium is a strong nucleophile and will preferentially attack the Boc carbonyl, leading to cleavage. sec-Butyllithium is sterically hindered, suppressing nucleophilic attack and acting exclusively as a strong base to abstract the α -proton[4].

  • Why TMEDA? Tetramethylethylenediamine (TMEDA) is critical. Organolithium reagents exist as unreactive hexamers or tetramers in non-polar solvents. TMEDA breaks these aggregates into highly reactive monomers/dimers and coordinates the lithium ion, massively increasing the basicity of the alkyl group[3].

  • Why -78 °C? The resulting α -lithioamine is kinetically stable at cryogenic temperatures. Warming the reaction before electrophilic trapping leads to rapid decomposition via α -elimination or rearrangement.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific stoichiometric checkpoints and workup rationales.

Protocol A: Synthesis via α -Lithiation of N-Boc-Azepane

Step 1: Lithiation and Epoxide Trapping

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve N-Boc-azepane (1.0 equiv, 10.0 mmol) and anhydrous TMEDA (1.2 equiv, 12.0 mmol) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Validation checkpoint: Ensure internal temperature stabilizes for 15 minutes to prevent localized warming during base addition.

  • Deprotonation: Add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise via syringe pump over 20 minutes. The solution typically transitions to a pale yellow color, indicating carbanion formation. Stir at -78 °C for 1.5 hours.

  • Electrophilic Trapping: Introduce ethylene oxide (1.5 equiv, 15.0 mmol, pre-condensed at -78 °C or as a standardized THF solution) in a single portion.

    • Expert Insight: To accelerate the ring-opening of the epoxide by the sterically hindered azepane carbanion, boron trifluoride etherate ( BF3​⋅OEt2​ , 1.5 equiv) can be added as a Lewis acid activator 5 minutes prior to the epoxide.

  • Quench: Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours. Quench aggressively with saturated aqueous NH4​Cl (20 mL) to destroy unreacted organolithium species.

  • Isolation: Extract with EtOAc ( 3×20 mL), wash organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield N-Boc-2-(azepan-2-yl)ethan-1-ol.

Step 2: Boc Deprotection and Salt Formation

  • Dissolve the purified intermediate in anhydrous CH2​Cl2​ (0.5 M).

  • Add 4.0 M HCl in dioxane (5.0 equiv). Stir at room temperature for 2 hours. Validation checkpoint: Monitor gas evolution ( CO2​ and isobutylene); cessation indicates reaction completion.

  • Concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the highly pure 2-(azepan-2-yl)ethan-1-ol hydrochloride as a white crystalline solid.

Protocol B: Synthesis via Azepane-2-acetic acid Reduction
  • Reduction: Suspend LiAlH4​ (2.0 equiv) in anhydrous THF at 0 °C under argon. Dropwise, add a solution of azepane-2-acetic acid (1.0 equiv) in THF. Reflux the mixture for 4 hours.

  • Fieser Workup (Critical for Yield): Cool to 0 °C. For every x grams of LiAlH4​ used, sequentially and cautiously add: x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O . Stir vigorously until the aluminum salts form a white, granular precipitate.

  • Isolation: Filter through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the free base.

  • Salt Formation: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas (or add HCl/dioxane) to precipitate the hydrochloride salt.

Mechanistic Pathway Visualization

The following diagram maps the precise electron flow and intermediate states during the critical α -lithiation and electrophilic trapping sequence.

Mechanism A N-Boc-Azepane B sec-BuLi / TMEDA Complex (-78 °C) A->B C Dipole-Stabilized α-Lithio Carbanion B->C Deprotonation (Kinetic Control) D Ethylene Oxide (Electrophilic Attack) C->D E Lithium Alkoxide Intermediate D->E Epoxide Ring Opening F Aqueous Quench (H2O/NH4Cl) E->F G N-Boc-2-(azepan-2-yl)ethan-1-ol F->G Protonation

Caption: Mechanistic sequence of dipole-stabilized α-lithiation and epoxide trapping.

Quantitative Data & Route Comparison

To guide synthetic planning, the following table summarizes the operational metrics of both methodologies.

ParameterRoute A: α -LithiationRoute B: Acid Reduction
Starting Material N-Boc-AzepaneAzepane-2-acetic acid
Key Reagents sec-BuLi, TMEDA, Ethylene Oxide LiAlH4​ or BH3​⋅THF
Overall Yield 65 – 75%80 – 90%
Scalability Moderate (Requires strict cryogenic -78 °C control)High (Standard reflux and room temperature)
Enantiocontrol High (Achievable via asymmetric deprotonation using (-)-sparteine instead of TMEDA)[5]Dependent entirely on the availability of chiral starting material
E-Factor High (Solvent intensive, cryogenic energy costs)Low-Moderate

Note: While Route B offers higher raw yields, Route A is vastly superior for drug discovery programs requiring the synthesis of enantiopure libraries, as the substitution of TMEDA with the chiral diamine (-)-sparteine allows for highly enantioselective carbanion formation[5].

Downstream Derivatization Strategies

The utility of 2-(azepan-2-yl)ethan-1-ol hydrochloride lies in its orthogonal reactivity, making it a privileged scaffold for generating diverse libraries of derivatives:

  • Mitsunobu Etherification: The primary alcohol can be reacted with various phenols in the presence of triphenylphosphine ( PPh3​ ) and DIAD/DEAD to form aryloxyethyl azepanes. This motif is highly prevalent in monoamine reuptake inhibitors and sigma receptor ligands.

  • Oxidation / Reductive Amination: Oxidation of the primary alcohol to the corresponding aldehyde (using Swern or Dess-Martin periodinane conditions) yields 2-(azepan-2-yl)acetaldehyde. This transient intermediate can immediately undergo reductive amination with primary or secondary anilines using NaBH(OAc)3​ , generating extended diamine pharmacophores.

  • Bicyclic Annulation: The proximity of the secondary amine and the primary alcohol allows for intramolecular cyclization. Activation of the alcohol (e.g., via tosylation) followed by base-promoted intramolecular SN​2 displacement yields fused bicyclic systems (e.g., 1-azabicyclo[5.2.0]nonane derivatives), which act as rigidified conformational probes in receptor binding studies.

References

  • American Elements. (n.d.). 2-(azepan-2-yl)ethan-1-ol hydrochloride | CAS 109859-93-0. Retrieved from[Link]

  • Beak, P., & Lee, W.-K. (1989). "α-Lithioamine synthetic equivalents from dipole-stabilized carbanions: The t-Boc group as an activator for α′-lithiation of carbamates." Tetrahedron Letters, 30(10), 1197-1200. Retrieved from[Link]

  • Whisler, M. C., & Beak, P. (2003). "Synthetic Applications of Lithiated N-Boc Allylic Amines as Asymmetric Homoenolate Equivalents." The Journal of Organic Chemistry, 68(1), 120-126. Retrieved from[Link]

  • O'Brien, P., et al. (2016). "Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry." RSC Books, Chapter 11. Retrieved from[Link]

Sources

Foundational

Starting materials for 2-(Azepan-2-yl)ethan-1-ol hydrochloride synthesis

Strategies for the Synthesis of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride: A Technical Guide to Starting Materials and Mechanistic Pathways Executive Summary 2-(Azepan-2-yl)ethan-1-ol hydrochloride is a highly versatile, n...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for the Synthesis of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride: A Technical Guide to Starting Materials and Mechanistic Pathways

Executive Summary

2-(Azepan-2-yl)ethan-1-ol hydrochloride is a highly versatile, nitrogen-containing 7-membered heterocyclic building block. It is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including thieno[3,2-d]pyrimidin-4-one derivatives targeted for cancer prophylaxis and treatment[1]. The synthesis of this molecule presents a unique topological challenge: the selective functionalization of the C2 position of an azepane ring.

As a Senior Application Scientist, I evaluate synthetic routes not just by their theoretical viability, but by their mechanistic elegance, scalability, and operational safety. This whitepaper details the two most robust pathways for synthesizing this compound: the modern Directed Metalation Pathway (late-stage functionalization) and the classical Beckmann Rearrangement Pathway (de novo ring expansion).

Pathway 1: The Directed Metalation Approach (Late-Stage Functionalization)

The most direct route to 2-(azepan-2-yl)ethan-1-ol relies on the direct α-lithiation of a protected azepane ring. This approach boasts high atom economy and utilizes commercially available azepane as the starting material.

Mechanistic Causality & Design

To functionalize the C2 position, the secondary amine must first be protected with a tert-butyloxycarbonyl (Boc) group. The Boc group serves a dual purpose: it prevents N-alkylation and acts as a directing group via the Complex Induced Proximity Effect (CIPE) .

When treated with sec-butyllithium (sec-BuLi) and tetramethylethylenediamine (TMEDA), the lithium ion coordinates to the Boc carbonyl oxygen. TMEDA is critical here; it breaks down the sec-BuLi hexamers into highly reactive monomers. This coordination brings the strong base into direct proximity with the α-proton at C2, facilitating selective deprotonation.

Temperature Causality: Unlike N-Boc-pyrrolidine, which lithiates rapidly at -78 °C, the conformational flexibility of the 7-membered azepane ring makes the α-protons less sterically accessible and less acidic. Consequently, lithiation of N-Boc-azepane is kinetically sluggish at -78 °C and requires a higher temperature of -40 °C for 1 hour to achieve full conversion without degrading the Boc group[2][3]. The resulting organolithium intermediate is then trapped with ethylene oxide, activated by boron trifluoride etherate (BF₃·OEt₂), to yield the desired carbon framework.

G N1 Azepane (Starting Material) N2 N-Boc-Azepane (Protected) N1->N2 Boc2O, Et3N N3 Lithiation Complex (CIPE with TMEDA) N2->N3 sec-BuLi, TMEDA N4 2-Lithio-N-Boc-azepane (Organolithium) N3->N4 -40 °C, 1 h N5 2-(2-Hydroxyethyl)- N-Boc-azepane N4->N5 Ethylene Oxide BF3·OEt2 N6 2-(Azepan-2-yl)ethan-1-ol HCl (Target Molecule) N5->N6 4M HCl / Dioxane

Directed metalation pathway leveraging CIPE for the synthesis of 2-(Azepan-2-yl)ethan-1-ol.
Self-Validating Protocol: Directed Metalation
  • Protection: React azepane (1.0 eq) with Boc₂O (1.1 eq) and Et₃N in dichloromethane at 0 °C to room temperature. Isolate N-Boc-azepane via standard aqueous workup.

  • Lithiation: Dissolve N-Boc-azepane (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous THF under argon. Cool the reactor to -40 °C. Add sec-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise. Stir for 1 hour at -40 °C.

    • In-Process Control (IPC): Quench a 0.1 mL aliquot with MeOD and analyze by ¹H-NMR. Proceed only if >95% deuterium incorporation at C2 is observed.

  • Electrophilic Trapping: In a separate flask, condense ethylene oxide (1.5 eq) in THF at -78 °C and add BF₃·OEt₂ (1.5 eq). Cannulate this mixture into the organolithium solution at -40 °C. Stir for 2 hours, allowing the mixture to slowly warm to 0 °C.

  • Quench & Deprotection: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. Dissolve the crude intermediate in 4M HCl in dioxane and stir at room temperature for 4 hours to cleave the Boc group and precipitate the hydrochloride salt. Filter and dry under vacuum.

Pathway 2: The Beckmann Rearrangement Approach (De Novo Ring Expansion)

For large-scale manufacturing where cryogenic organolithium chemistry is prohibitive, the de novo construction of the azepane ring via the Beckmann rearrangement of a substituted cyclohexanone is the superior strategy.

Mechanistic Causality & Design

This route begins with the alkylation of cyclohexanone to form ethyl 2-(2-oxocyclohexyl)acetate. When this ketone is converted to an oxime, stereoelectronic forces dictate the outcome. The bulky ethyl acetate appendage at C2 sterically repels the incoming hydroxylamine, forcing the resulting oxime almost exclusively into the (E)-configuration (where the -OH group points away from the C2 substituent).

During the acid-catalyzed Beckmann rearrangement, the carbon bond that is anti-periplanar to the leaving group migrates. Because the oxime is (E), the highly substituted C1-C2 bond migrates to the nitrogen atom. This precisely inserts the nitrogen between C1 and C2, expanding the ring to a 7-membered lactam and yielding ethyl 2-(7-oxoazepan-2-yl)acetate. A subsequent global reduction with Lithium Aluminum Hydride (LiAlH₄) reduces both the lactam carbonyl and the ester, yielding the target amino alcohol.

G M1 Cyclohexanone (Starting Material) M2 Ethyl 2-(2-oxocyclohexyl)acetate (Alkylated) M1->M2 1. Pyrrolidine 2. Ethyl bromoacetate M3 (E)-Oxime Intermediate (Sterically Driven) M2->M3 NH2OH·HCl, NaOAc M4 Ethyl 2-(7-oxoazepan-2-yl)acetate (Lactam) M3->M4 Polyphosphoric Acid (PPA) (Anti-migration) M5 2-(Azepan-2-yl)ethan-1-ol (Free Base) M4->M5 LiAlH4, THF (Reflux) M6 2-(Azepan-2-yl)ethan-1-ol HCl (Target Molecule) M5->M6 HCl / Et2O

Beckmann rearrangement ring-expansion pathway from cyclohexanone.
Self-Validating Protocol: Beckmann Rearrangement
  • Alkylation: Form the enamine of cyclohexanone using pyrrolidine. React the enamine with ethyl bromoacetate in toluene, followed by aqueous hydrolysis to yield ethyl 2-(2-oxocyclohexyl)acetate.

  • Oximation: Reflux the alkylated ketone with NH₂OH·HCl and sodium acetate in ethanol for 3 hours. Concentrate and extract to isolate the (E)-oxime.

  • Rearrangement: Heat the oxime in Polyphosphoric Acid (PPA) at 100 °C for 2 hours. Pour over crushed ice and extract with dichloromethane to isolate ethyl 2-(7-oxoazepan-2-yl)acetate.

  • Global Reduction: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. Slowly add the lactam-ester. Reflux for 12 hours.

    • In-Process Control (IPC): Monitor via FT-IR. The reaction is complete when the lactam carbonyl stretch (~1650 cm⁻¹) and ester carbonyl stretch (~1735 cm⁻¹) completely disappear.

  • Quench & Salt Formation: Perform a Fieser-Fieser quench ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to prevent aluminum emulsions. Filter the granular salts, concentrate the filtrate, and treat with ethereal HCl to precipitate 2-(azepan-2-yl)ethan-1-ol hydrochloride.

Quantitative Pathway Comparison

To aid in route selection for drug development programs, the following table summarizes the operational metrics of both pathways.

MetricRoute 1: Directed MetalationRoute 2: Beckmann Rearrangement
Primary Starting Material AzepaneCyclohexanone
Step Count 4 Steps5 Steps
Typical Overall Yield 35 - 45%40 - 50%
Temperature Extremes Cryogenic (-40 °C)High Heat (100 °C, Reflux)
Key Safety Hazards sec-BuLi (Pyrophoric), Ethylene Oxide (Toxic gas)PPA (Corrosive), LiAlH₄ (Water-reactive)
Scalability Moderate (Best for R&D / MedChem)High (Best for Process Chemistry)
Atom Economy High (Direct addition)Moderate (Loss of H₂O, EtOH during steps)

References

  • Source: google.
  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry Tahani Aeyad - White Rose eTheses Online Source: whiterose.ac.uk URL:[Link]

  • "High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles - White Rose eTheses Online Source: whiterose.ac.uk URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Azepan-2-yl)ethan-1-ol Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Document Type: Detailed Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale The seven-member...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Detailed Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry [1]. Compared to the ubiquitous six-membered piperidine ring, the azepane ring offers a higher degree of conformational flexibility and a distinct three-dimensional spatial profile. This unique geometry allows for the fine-tuning of physicochemical properties, often improving target binding affinity and overcoming existing intellectual property (IP) barriers [2].

2-(Azepan-2-yl)ethan-1-ol hydrochloride (CAS: 109859-93-0) is a highly versatile, bifunctional building block. It features both a secondary amine and a primary alcohol, separated by a two-carbon linker from the C2 position of the azepane ring.

  • Causality of the Salt Form: The compound is supplied as a hydrochloride salt to prevent premature autoxidation of the secondary amine and to inhibit unwanted intermolecular side reactions during storage. The HCl salt ensures long-term stability and precise stoichiometric handling, requiring in situ neutralization (freebasing) prior to N-functionalization.

This application note details the physicochemical profile, strategic utility, and self-validating synthetic protocols for incorporating 2-(Azepan-2-yl)ethan-1-ol into complex molecular architectures, including fused bicyclic systems relevant to neuropharmacology [3].

Physicochemical Profiling

Understanding the baseline properties of the building block is critical for predicting solubility, reactivity, and downstream purification strategies.

PropertyValue / Description
Chemical Name 2-(Azepan-2-yl)ethan-1-ol hydrochloride
Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O, Methanol, and DMSO; Insoluble in non-polar organics (Hexane, Ether)
Functional Groups Secondary amine (protonated), Primary aliphatic alcohol
Key Reactivity Sites N1 (Nucleophilic substitution/amination), O (Esterification/Etherification/Leaving group)

Strategic Utility in Medicinal Chemistry

The bifunctional nature of 2-(Azepan-2-yl)ethan-1-ol allows for orthogonal functionalization, making it an ideal precursor for diverse chemical libraries. Recent screening campaigns have demonstrated that simple, unexplored scaffolds like functionalized azepanes can yield potent neuropharmacological agents [3].

Synthetic Divergence

By selectively protecting or activating either the amine or the alcohol, chemists can drive the molecule down three primary synthetic pathways:

  • N-Functionalization: Reductive amination or alkylation to generate tertiary amines.

  • O-Functionalization: Mitsunobu reactions to create bulky ether linkages while the amine is Boc-protected.

  • Intramolecular Cyclization: Converting the primary alcohol to a leaving group (e.g., mesylate) triggers an intramolecular SN​2 attack by the N1 amine, yielding a fused 1-azabicyclo[5.3.0]decane ring system. This chiral bicyclic framework is highly prized in the development of monoamine transporter inhibitors [4].

Visualizing Synthetic Divergence

G A 2-(Azepan-2-yl)ethan-1-ol HCl (Bifunctional Precursor) B N-Alkylated Azepane (Reductive Amination) A->B 1. DIPEA 2. R-CHO, NaBH(OAc)3 C 1-Azabicyclo[5.3.0]decane (Intramolecular Cyclization) A->C 1. Et3N (excess) 2. MsCl, 0°C to RT D O-Functionalized Azepane (Mitsunobu / Etherification) A->D 1. Boc2O, DMAP 2. Ar-OH, PPh3, DIAD

Caption: Synthetic divergence of 2-(Azepan-2-yl)ethan-1-ol HCl into three distinct pharmacophore classes. (Max Width: 760px)

Pharmacological Pathway: Bicyclic Azepanes in CNS Targeting

G Lead Bicyclic Azepane Derivative (Target Compound) Target1 Dopamine Transporter (DAT) Lead->Target1 Binds SLC6A3 Target2 Norepinephrine Transporter (NET) Lead->Target2 Binds SLC6A2 Effect Inhibition of Monoamine Reuptake Target1->Effect Blockade Target2->Effect Blockade Outcome Neuropsychiatric Modulation (Antidepressant Efficacy) Effect->Outcome Synaptic Accumulation

Caption: Mechanism of action for bicyclic azepane derivatives acting as dual DAT/NET inhibitors in neuropharmacology. (Max Width: 760px)

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reaction fidelity. The causality behind reagent selection is explicitly stated to aid in troubleshooting and optimization.

Protocol A: N-Alkylation via Reductive Amination

Objective: Synthesize an N-alkylated 2-(azepan-2-yl)ethan-1-ol derivative. Causality: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to selectively reduce the transient iminium ion without reducing the starting aldehyde. N,N-Diisopropylethylamine (DIPEA) is used to liberate the free amine from the HCl salt without acting as a competing nucleophile due to its steric hindrance.

Step-by-Step Methodology:

  • Freebasing: Suspend 2-(Azepan-2-yl)ethan-1-ol hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloroethane (DCE, 5.0 mL) under an inert argon atmosphere. Add DIPEA (1.2 eq, 1.2 mmol) dropwise. Stir for 15 minutes at room temperature to ensure complete dissolution and freebasing.

  • Imine Formation: Add the target aldehyde (1.05 eq, 1.05 mmol) to the solution. Stir for 1 hour at room temperature. Validation Check: TLC (10% MeOH in DCM, Ninhydrin stain) should show the consumption of the primary amine spot.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) in three portions over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & QC:

    • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to the tertiary amine.

    • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new benzylic/aliphatic CH2​ protons attached to the nitrogen.

Protocol B: Intramolecular Cyclization to 1-Azabicyclo[5.3.0]decane

Objective: Construct a fused 5,7-bicyclic system via intramolecular SN​2 displacement. Causality: By treating the bifunctional molecule with Methanesulfonyl chloride (MsCl) and excess Triethylamine (TEA), the primary alcohol is rapidly converted into a highly reactive mesylate leaving group. The excess TEA simultaneously ensures the secondary amine remains unprotonated. The spatial proximity of the N1 amine to the mesylated oxygen drives a rapid, spontaneous intramolecular cyclization to form the pyrrolidine-fused azepane ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Azepan-2-yl)ethan-1-ol hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10.0 mL) under argon.

  • Base Addition: Add Triethylamine (TEA) (3.0 eq, 3.0 mmol) to the solution. The excess base is crucial: 1 eq to neutralize the HCl salt, 1 eq to neutralize the HCl generated during mesylation, and 1 eq to maintain a basic environment for cyclization.

  • Mesylation: Cool the mixture to 0 °C using an ice bath. Add Methanesulfonyl chloride (MsCl) (1.1 eq, 1.1 mmol) dropwise over 10 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% EtOAc to 10% MeOH/EtOAc with 1% NH₄OH).

  • Validation & QC:

    • IR Spectroscopy: Confirm the complete disappearance of the broad -OH stretching band (~3300 cm⁻¹).

    • LC-MS: The mass should reflect a loss of H₂O ( −18 Da) from the free base mass, confirming dehydration/cyclization.

References

  • Zha, G.-F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465-494. URL: [Link]

  • Carrel, A., Yiannakas, A., Roukens, J.-J., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry (Reymond Research Group, University of Bern). URL: [Link]

  • Leśniewska, A., & Przybylski, P. (2024). "Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds." European Journal of Medicinal Chemistry. URL: [Link]

Application

Using 2-(Azepan-2-yl)ethan-1-ol hydrochloride as a building block

Application Note: 2-(Azepan-2-yl)ethan-1-ol Hydrochloride as a Versatile Building Block in Medicinal Chemistry Introduction & Strategic Rationale In modern drug discovery, escaping the "flatland" of planar aromatic molec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Azepan-2-yl)ethan-1-ol Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Introduction & Strategic Rationale

In modern drug discovery, escaping the "flatland" of planar aromatic molecules is critical for improving clinical success rates. Saturated, conformationally restricted heterocycles have emerged as privileged building blocks because their high sp³ carbon content offers superior physicochemical properties, particularly for binding to shallow or cryptic protein pockets[1].

2-(Azepan-2-yl)ethan-1-ol hydrochloride (CAS: 109859-93-0) is a commercially available, bifunctional aliphatic building block[2]. It features a seven-membered azepane ring (a secondary amine) bearing a 2-hydroxyethyl appendage at the C2 position. This specific structural arrangement provides dual handles for orthogonal functionalization, making it an exceptional precursor for generating complex bicyclic scaffolds, expanding structure-activity relationship (SAR) libraries, and navigating crowded intellectual property spaces.

The azepane moiety itself is a recognized pharmacophore found in numerous clinical candidates, contributing to improved aqueous solubility, metabolic stability, and target binding affinity[3]. By utilizing the 2-substituted azepane architecture, medicinal chemists can access unique twist-chair conformations that project substituents into distinct vectors compared to the more rigid chair conformations of traditional piperidine analogs.

Physicochemical Profiling: Azepane vs. Traditional Heterocycles

Understanding the fundamental differences between azepanes and other saturated nitrogen heterocycles is essential for rational drug design. The seven-membered ring introduces specific torsional strains and lipophilic characteristics that alter the molecule's pharmacokinetic profile.

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles

PropertyPyrrolidine (5-membered)Piperidine (6-membered)Azepane (7-membered)
Conjugate Acid pKₐ ~11.27~11.22~11.10
Ring Strain Energy (kcal/mol) ~6.0~0.1~6.2
Lipophilicity (logP contribution) LowestIntermediateHighest
Conformational Flexibility Envelope / TwistRigid ChairTwist-Chair / Boat
Steric Bulk (Volume) SmallMediumLarge

Causality Insight: The slightly lower pKₐ of the azepane ring compared to piperidine, combined with its higher lipophilicity, allows for fine-tuning of the molecule's logD at physiological pH. This is particularly useful when optimizing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

Synthetic Workflows & Scaffold Generation

The bifunctional nature of 2-(azepan-2-yl)ethan-1-ol allows it to be utilized in two primary strategic workflows: the synthesis of fused bicyclic systems and the generation of orthogonally protected libraries.

Workflow A: Synthesis of the 1-Azabicyclo[5.3.0]decane Core

The 1-azabicyclo[5.3.0]decane system (also known as the pyrrolo[1,2-a]azepane or "lehmizidine" scaffold) is a highly sought-after motif found in naturally occurring biologically active compounds, such as the dendrobatid frog alkaloid 275A[4][5] and the stemona alkaloid stemoamide[6]. 2-(Azepan-2-yl)ethan-1-ol serves as a direct, linear precursor to this fused 5-7 bicyclic system via an intramolecular cyclization cascade.

Pathway1 A 2-(Azepan-2-yl)ethan-1-ol HCl (Starting Material) B Free-basing (K2CO3/DCM) Neutral Azepane A->B C Alcohol Activation (MsCl, Et3N, 0 °C) B->C D O-Mesylate Intermediate (Reactive Electrophile) C->D E Intramolecular SN2 Cyclization (Heat, High Dilution) D->E F 1-Azabicyclo[5.3.0]decane Core (Lehmizidine Scaffold) E->F

Synthesis pathway of 1-azabicyclo[5.3.0]decane from 2-(azepan-2-yl)ethan-1-ol.

Workflow B: Orthogonal Functionalization for Library Generation

For SAR exploration, the secondary amine and primary alcohol can be differentially protected and functionalized. Selective N-Boc protection yields an intermediate where the primary alcohol can be oxidized to an aldehyde (for reductive aminations), oxidized to a carboxylic acid (for amide couplings), or directly alkylated.

Pathway2 SM 2-(Azepan-2-yl)ethan-1-ol N_Prot N-Boc Protection (Boc2O, NaOH) SM->N_Prot O_Prot O-Silylation (TBSCl, Imidazole) SM->O_Prot O_Deriv O-Functionalization (Oxidation/Alkylation) N_Prot->O_Deriv Lib1 N-Boc, O-Substituted Library O_Deriv->Lib1 N_Deriv N-Functionalization (Reductive Amination/Acylation) Lib2 N-Substituted, O-TBS Library N_Deriv->Lib2 O_Prot->N_Deriv

Orthogonal functionalization workflow for generating azepane-based libraries.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution in the laboratory.

Protocol 1: Intramolecular Cyclization to 1-Azabicyclo[5.3.0]decane

Causality Statement: The conversion of the primary alcohol to a mesylate creates a highly reactive electrophile. The reaction must be kept strictly at 0 °C during mesyl chloride addition to prevent premature intermolecular alkylation (polymerization). Subsequent heating under high dilution conditions thermodynamically favors the unimolecular intramolecular Sₙ2 cyclization over bimolecular dimerization.

Step-by-Step Methodology:

  • Free-basing: Suspend 2-(azepan-2-yl)ethan-1-ol hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add finely powdered anhydrous K₂CO₃ (3.0 eq) and stir at room temperature for 1 hour. Filter the suspension to remove salts and retain the filtrate containing the free base.

  • Activation: Cool the filtrate to 0 °C under an argon atmosphere. Add triethylamine (Et₃N, 2.5 eq). Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint 1: Monitor by TLC (DCM:MeOH 9:1). The starting material (R_f ~0.1, ninhydrin positive) should convert entirely to the O-mesylate intermediate (R_f ~0.6).

  • Cyclization: Dilute the reaction mixture with an additional 150 mL of anhydrous DCM (achieving high dilution to prevent dimerization). Add diisopropylethylamine (DIPEA, 2.0 eq) and heat the mixture to reflux (40 °C) for 12 hours.

    • Self-Validation Checkpoint 2: Analyze via LC-MS. The intermediate mesylate mass should disappear, replaced by a dominant peak at m/z 140.1 [M+H]⁺, corresponding to the cyclized 1-azabicyclo[5.3.0]decane product.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via basic alumina column chromatography.

Protocol 2: Selective N-Boc Protection

Causality Statement: Utilizing biphasic conditions (aqueous NaOH / THF) ensures that the basicity of the aqueous layer keeps the azepane nitrogen deprotonated and highly nucleophilic, while the alcohol remains largely protonated, driving strict chemoselectivity toward N-carbamate formation over O-carbonate formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(azepan-2-yl)ethan-1-ol hydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (40 mL total volume).

  • Addition: Cool the biphasic mixture to 0 °C. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in 10 mL of THF and add dropwise to the rapidly stirring reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 4 hours.

    • Self-Validation Checkpoint 1: Spot the reaction on TLC (Hexanes:EtOAc 1:1). The starting material will stain bright purple with ninhydrin (indicating a free amine). The product (tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate) will be ninhydrin-negative unless heated vigorously, and will appear as a new spot at a higher R_f value.

  • Workup: Separate the layers. Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Self-Validation Checkpoint 2: Confirm the product via ¹H NMR (CDCl₃). The appearance of a massive singlet at ~1.45 ppm (9H, tert-butyl group) and the retention of the broad triplet at ~3.6 ppm (2H, -CH₂OH) validates successful and selective N-protection.

References

  • American Elements. "2-(azepan-2-yl)ethan-1-ol hydrochloride | CAS 109859-93-0". American Elements.
  • BenchChem. "2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry". BenchChem.
  • ResearchGate. "Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances".
  • Garraffo, H. M., et al. "Structure of Alkaloid 275A, a Novel 1-Azabicyclo[5.3.0]decane from a Dendrobatid Frog, Dendrobates lehmanni: Synthesis of the Tetrahydrodiastereomers".
  • Siitonen, Juha. "Synthetic studies on 1-azabicyclo[5.3.0]decane alkaloids". JYX - University of Jyväskylä.

Sources

Method

Application Note: 2-(Azepan-2-yl)ethan-1-ol Hydrochloride in Medicinal Chemistry – Scaffold Functionalization and Protocol Guide

Executive Summary In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich frameworks is a proven strategy to improve clinical success rates. 2-(Azepan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich frameworks is a proven strategy to improve clinical success rates. 2-(Azepan-2-yl)ethan-1-ol hydrochloride (CAS 109859-93-0) represents a highly versatile, bifunctional building block that addresses this need. Featuring a flexible seven-membered nitrogen heterocycle (azepane) and a 2-hydroxyethyl appendage, this scaffold provides unique 3D vector projections that differ significantly from classical piperidine or pyrrolidine rings[1].

As a Senior Application Scientist, I have structured this guide to provide medicinal chemists with field-proven methodologies for orthogonally functionalizing this scaffold. By understanding the intrinsic causality of the azepane's reactivity, researchers can rapidly generate diverse libraries of novel enzyme inhibitors, receptor ligands, and transporter modulators.

Physicochemical & Structural Profiling

The utility of 2-(Azepan-2-yl)ethan-1-ol hydrochloride stems from its dual functional handles: a secondary amine (stabilized as the hydrochloride salt) and a primary aliphatic alcohol. This allows for chemoselective derivatization.

Table 1: Physicochemical Parameters of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride

ParameterValue / Description
Chemical Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
CAS Registry Number 109859-93-0
Physical State White to off-white crystalline solid
Solubility Profile High solubility in H₂O, Methanol, and DMSO; Insoluble in Hexanes
Key Functional Groups Secondary amine (pKa ~10.5, free base), Primary alcohol
Ring Conformation Twist-chair / Twist-boat dynamic equilibrium

Mechanistic Insights: The Azepane Pharmacophore

The azepane ring is a privileged pharmacophore found in numerous natural products (e.g., balanol, stenine) and FDA-approved therapeutics (e.g., tolazamide, azelastine)[2]. Nitrogen-containing heterocycles currently comprise over 85% of physiologically active pharmaceuticals, making them indispensable in the pursuit of novel anticancer and neuropharmacological agents[3].

Recently, bicyclic and substituted azepanes have demonstrated potent neuropharmacological activity, specifically as monoamine transporter (NET/DAT) inhibitors[1]. The 2-hydroxyethyl side chain of 2-(Azepan-2-yl)ethan-1-ol acts as a critical diversification point. The primary alcohol can serve as a hydrogen bond donor/acceptor, or it can be oxidized to an aldehyde to facilitate reductive amination, extending the scaffold into deep lipophilic binding pockets.

G A 2-(Azepan-2-yl)ethan-1-ol Core Scaffold B N-Protection (e.g., Boc, Cbz) A->B Step 1: Orthogonal Control F N-Alkylation / Acylation (Direct Derivatization) A->F R-X or R-COCl (Chemoselective) C O-Alkylation / Etherification (Extended Side Chains) B->C Base + R-X D Oxidation to Aldehyde (Swern / DMP) B->D [O] E Reductive Amination (Amine Derivatives) D->E R-NH2, NaBH(OAc)3

Fig 1. Divergent functionalization logic tree for 2-(Azepan-2-yl)ethan-1-ol.

Experimental Protocols: Self-Validating Workflows

To harness the full potential of this building block, orthogonal protection is required. The following protocols detail the step-by-step synthesis of advanced intermediates, grounded in mechanistic causality.

Protocol 1: Orthogonal N-Boc Protection

Objective: Mask the secondary amine of the azepane ring to allow for selective downstream manipulation of the primary alcohol. Causality & Expert Insight: The starting material is an HCl salt. It must be neutralized in situ with a mild, non-nucleophilic base (DIPEA or Et₃N) to liberate the free amine. The amine is significantly more nucleophilic than the primary alcohol, allowing for highly chemoselective N-Boc protection without the need for transient O-protection.

Step-by-Step Procedure:

  • Suspend 2-(Azepan-2-yl)ethan-1-ol hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Validation Check: The suspension should clear as the free base dissolves.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in a single portion.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate.

Protocol 2: Swern Oxidation to the Aldehyde Intermediate

Objective: Convert the primary alcohol into a reactive aldehyde for subsequent C-C or C-N bond formation (e.g., reductive amination). Causality & Expert Insight: Primary alcohols on aliphatic chains are prone to over-oxidation to carboxylic acids if harsh oxidants (like Jones reagent) are used. The Swern oxidation is chosen here because it strictly arrests at the aldehyde oxidation state. Temperature control (-78 °C) is critical to prevent the decomposition of the highly reactive chlorodimethylsulfonium intermediate.

Step-by-Step Procedure:

  • To a flame-dried flask under nitrogen, add anhydrous DCM and Oxalyl Chloride (1.5 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Carefully add anhydrous DMSO (3.0 equiv) dropwise. Stir for 15 minutes to form the activated complex. Validation Check: Vigorous gas evolution (CO and CO₂) will occur.

  • Dissolve the N-Boc protected alcohol from Protocol 1 (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add Triethylamine (Et₃N) (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Quench with water and extract with DCM. Wash the organic layer with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which should be used immediately in the next step to prevent degradation or polymerization.

Protocol 3: O-Alkylation (Etherification)

Objective: Introduce lipophilic vectors via the oxygen atom to probe hydrophobic sub-pockets in target proteins. Causality & Expert Insight: The N-Boc group is stable to strong bases but labile to acid. Therefore, Williamson ether synthesis conditions using Sodium Hydride (NaH) are ideal. NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide, driving the SN2 reaction with an alkyl halide to completion.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M) under nitrogen.

  • Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.2 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Carefully quench the excess NaH by the dropwise addition of cold water at 0 °C.

  • Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organics extensively with water (5x) to remove DMF, followed by brine.

  • Dry, concentrate, and purify via flash chromatography to isolate the N-Boc protected azepane ether.

Target Engagement & Pharmacophore Mapping

When designing drugs around the 2-substituted azepane scaffold, the spatial arrangement of the functional groups dictates target affinity. The flexibility of the 7-membered ring allows it to adapt to deep lipophilic pockets, while the protonated amine (post-deprotection) frequently anchors the molecule via salt bridges to acidic residues (e.g., Aspartate) in the target protein, a common motif in monoamine transporter inhibitors[1].

Target Target Protein Target (e.g., Monoamine Transporter) Azepane Azepane Ring (Lipophilic Core) Azepane->Target Hydrophobic Interaction (Van der Waals) Amine Protonated Amine (H-Bond Donor / Ionic) Amine->Target Salt Bridge / H-Bond (Aspartate residue) Oxygen Oxygen Motif (H-Bond Acceptor) Oxygen->Target H-Bond Acceptor (Serine/Threonine residue)

Fig 2. Pharmacophore mapping and target engagement model of the functionalized azepane scaffold.

References

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog. 2

  • Carrel, A., Yiannakas, A., Roukens, J.-J., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 68(9), 9176-9201. 1

  • Kumar, A., Singh, A. K., Singh, H., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299. 3

Sources

Application

Application Note: Selective N-Functionalization and Downstream Oxidation of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride

Introduction & Scientific Rationale 2-(Azepan-2-yl)ethan-1-ol hydrochloride (CAS 109859-93-0) is a highly versatile, conformationally flexible bifunctional building block frequently utilized in the synthesis of complex a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-(Azepan-2-yl)ethan-1-ol hydrochloride (CAS 109859-93-0) is a highly versatile, conformationally flexible bifunctional building block frequently utilized in the synthesis of complex azepane-based scaffolds for drug discovery[1]. Structurally, it features a seven-membered azepane ring containing a secondary amine, alongside a pendant primary alcohol.

The Causality of the Salt Form: Commercial vendors supply this compound as a hydrochloride (HCl) salt to enhance shelf-life. The protonated amine prevents oxidative degradation and atmospheric CO₂ absorption (carbamate formation) that typically plague free secondary amines. However, to utilize this compound in scaffold synthesis, the amine must be "free-based" in situ to restore its nucleophilicity before any electrophilic trapping can occur.

This application note details a field-proven, two-step workflow for the selective N-Boc protection of the azepane nitrogen, followed by the controlled oxidation of the primary alcohol to an aldehyde. This sequence generates tert-butyl 2-(2-oxoethyl)azepane-1-carboxylate, an invaluable intermediate for downstream reductive aminations, Wittig olefinations, or cross-coupling reactions.

Synthetic Workflow Overview

Workflow A 2-(Azepan-2-yl)ethan-1-ol Hydrochloride (Starting Material) B tert-Butyl 2-(2-hydroxyethyl) azepane-1-carboxylate (N-Boc Intermediate) A->B Boc2O, TEA DCM, 0 °C to RT C tert-Butyl 2-(2-oxoethyl) azepane-1-carboxylate (Aldehyde Product) B->C DMP, DCM RT, 2-4 h

Two-step workflow for N-Boc protection and subsequent DMP oxidation of azepane.

Protocol 1: Free-Basing and Selective N-Boc Protection

Expertise & Causality: Amines are inherently more nucleophilic than alcohols. By actively neutralizing the HCl salt with a mild base like Triethylamine (TEA), the secondary amine is liberated and rapidly attacks the electrophilic carbonyl of Di-tert-butyl dicarbonate (Boc₂O)[2]. This reaction is highly chemoselective, yielding the N-Boc protected intermediate without unwanted O-Boc carbonate formation on the primary alcohol[2].

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-(azepan-2-yl)ethan-1-ol hydrochloride (1.0 equiv, e.g., 10.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • In Situ Free-Basing: Cool the suspension to 0 °C using an ice bath. Dropwise, add Triethylamine (TEA) (2.5 equiv).

    • Self-Validation Check: The cloudy suspension will transition to a clear solution as the HCl salt is neutralized and the free base dissolves into the organic phase.

  • Electrophilic Addition: Dissolve Boc₂O (1.1 equiv) in a minimal volume of DCM and add it dropwise to the reaction mixture at 0 °C[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

  • Reaction Validation: Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation Check: Stain with Ninhydrin. The primary amine starting material will show a positive (purple/pink) spot at the baseline. Complete consumption is confirmed when this baseline spot disappears, replaced by a higher Rf​ spot (the N-Boc product) that is UV inactive but stains weakly with iodine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate is typically >95% pure and can be used directly in Protocol 2.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Expertise & Causality: To convert the pendant primary alcohol to an aldehyde, Dess-Martin Periodinane (DMP) is the optimal reagent. Unlike Jones or PCC oxidations, DMP avoids toxic chromium waste and prevents over-oxidation to the carboxylic acid[3]. Furthermore, it operates under mild, neutral conditions at room temperature, which prevents the acid-catalyzed cleavage of the newly installed N-Boc group[3].

Step-by-Step Methodology
  • Preparation: Dissolve the crude tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate (1.0 equiv) in anhydrous DCM (10 mL/g of substrate) under an inert argon atmosphere[4].

  • Oxidation Initiation: Add DMP (1.2 to 1.5 equiv) in a single portion at RT[4].

    • Pro-Tip for Sluggish Reactions: If the DMP is highly pure, the reaction can be slow. Adding exactly one equivalent of water (relative to DMP) accelerates the ligand exchange process by forming a more reactive, partially hydrolyzed periodinane intermediate[3].

  • Propagation: Stir the mixture at RT for 2 to 4 hours[4].

    • Self-Validation Check: The reaction mixture will become progressively cloudy as the iodine(III) byproduct (which is insoluble in DCM) precipitates[3]. Monitor by TLC (Stain: 2,4-DNP) to confirm the formation of the aldehyde (bright yellow/orange spot).

  • Quench & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes.

    • Causality: The Na₂S₂O₃ reduces unreacted DMP and the iodane byproduct into water-soluble species, while NaHCO₃ neutralizes the acetic acid generated during the reaction, protecting the acid-labile N-Boc group[3].

  • Isolation: Separate the organic layer, extract the aqueous phase once with DCM, wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure aldehyde.

Mechanistic Pathway of DMP Oxidation

Mechanism A Primary Alcohol (N-Boc Azepane derivative) C Ligand Exchange (Release of AcOH) A->C B Dess-Martin Periodinane (DMP) B->C D Alkoxyperiodinane Intermediate C->D E Intramolecular Deprotonation (Alpha-H abstraction) D->E F Aldehyde Product + Iodane Byproduct E->F

Mechanistic pathway of Dess-Martin Periodinane (DMP) oxidation.

Quantitative Data: Oxidation Strategy Comparison

When scaling up the oxidation of 2-(azepan-2-yl)ethan-1-ol derivatives, selecting the right oxidation protocol is critical. The table below summarizes the quantitative metrics and chemoselectivity of standard oxidation methods for this specific substrate class.

Oxidation MethodReagentsOperating TempYield (Typical)Chemoselectivity / Operational Notes
DMP Oxidation Dess-Martin Periodinane, DCMRoom Temp85–95%Excellent. Stops strictly at the aldehyde; neutral conditions preserve the N-Boc group.
Swern Oxidation Oxalyl chloride, DMSO, TEA, DCM-78 °C to RT80–90%Good. Requires cryogenic temperatures and generates malodorous dimethyl sulfide gas.
PCC Oxidation Pyridinium chlorochromate, DCMRoom Temp60–75%Moderate. Generates toxic chromium waste; slight risk of over-oxidation or acid-catalyzed Boc cleavage.
TEMPO / BAIB TEMPO (cat.), BAIB, DCM/H₂ORoom Temp75–85%Good. Environmentally friendly, but the biphasic system can complicate workup for polar azepanes.

References

  • American Elements. "2-(azepan-2-yl)ethan-1-ol hydrochloride | CAS 109859-93-0". American Elements Chemical Catalog. URL: [Link]

  • Wikipedia. "Dess–Martin oxidation". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Synthesis. "Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP)". Organic-Synthesis.com. URL:[Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Total-Synthesis.com. URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Dosing and Administration of Novel Chemical Entities in Animal Studies: A Framework for 2-(Azepan-2-yl)ethan-1-ol hydrochloride

Disclaimer: The following document provides a comprehensive framework and generalized protocols for the preclinical evaluation of a novel chemical entity, using "2-(Azepan-2-yl)ethan-1-ol hydrochloride" as a representati...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document provides a comprehensive framework and generalized protocols for the preclinical evaluation of a novel chemical entity, using "2-(Azepan-2-yl)ethan-1-ol hydrochloride" as a representative example. As of the last update, specific physicochemical, pharmacological, and toxicological data for this particular compound are not publicly available. Therefore, the principal investigator must experimentally determine the compound-specific parameters and adapt these protocols accordingly. This guide is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting and in full compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction: The Criticality of a Robust Dosing Strategy

The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is underpinned by rigorous preclinical evaluation.[1] A cornerstone of this process is the accurate and reproducible administration of the test compound in animal models to assess its safety, tolerability, and efficacy.[2] The choice of dose, vehicle, and route of administration can profoundly influence the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound, thereby dictating the quality and translatability of the experimental data.[3]

This guide provides a systematic approach to developing a dosing and administration strategy for a novel compound, exemplified by 2-(Azepan-2-yl)ethan-1-ol hydrochloride. As a hydrochloride salt of an azepane derivative, certain initial assumptions can be made—for instance, a higher likelihood of aqueous solubility compared to its free base.[4][5] However, these assumptions must be rigorously tested. This document outlines the essential pre-formulation characterization, formulation development, and in-vivo administration protocols necessary to establish a scientifically sound and ethically responsible animal study design. All procedures should be conducted in adherence with Good Laboratory Practices (GLP) where applicable to ensure data integrity and reliability for regulatory consideration.[6][7]

Pre-formulation & Physicochemical Characterization: The Foundation of Formulation

Before any in-vivo studies can commence, a thorough understanding of the NCE's physicochemical properties is paramount. This data informs every subsequent step, from vehicle selection to the stability of the final dosing formulation.[3]

Essential Physicochemical Parameters
  • Aqueous Solubility: This is the most critical parameter. As a hydrochloride salt, 2-(Azepan-2-yl)ethan-1-ol hydrochloride is anticipated to have some degree of water solubility.[4] Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and physiological fluids.[3]

  • pKa Determination: The pKa of the ionizable groups on the molecule will dictate its charge state at different pH values, which in turn affects its solubility and permeability across biological membranes. For a stable salt, the pKa of the basic functional group should ideally be at least 2-3 units higher than the pKa of the acidic counter-ion (hydrochloric acid).[5]

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides an indication of the compound's lipophilicity. This influences its absorption, distribution, and potential to cross the blood-brain barrier.[4]

  • Stability: The chemical stability of the compound in both solid-state and in potential vehicles is crucial. This can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) over time and under various conditions (e.g., temperature, light exposure). A common issue with hydrochloride salts is disproportionation, where the salt reverts to its less soluble free base form, which must be evaluated.[3][8]

Protocol: pH-Dependent Aqueous Solubility Assessment
  • Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Add an excess amount of 2-(Azepan-2-yl)ethan-1-ol hydrochloride to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Express the results in mg/mL or µg/mL.

Vehicle Selection and Formulation Development

The vehicle, or dosing medium, must solubilize or suspend the NCE without altering its properties or causing toxicity to the animal.[9] The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and the required dose volume.

General Considerations for Vehicle Selection
  • Safety and Inertness: The vehicle should have a well-established safety profile and be biologically inert at the administered volume.

  • Compatibility: The vehicle must be compatible with the test compound, ensuring its stability throughout the study period.

  • Route of Administration: Different routes (e.g., oral, intravenous) have different constraints regarding viscosity, pH, and sterility.

  • pH and Osmolality: For parenteral (injectable) routes, the formulation should ideally be isotonic and at a physiological pH (around 7.4) to minimize irritation and pain at the injection site.[10]

The following Graphviz diagram illustrates a decision-making workflow for selecting an appropriate vehicle.

Vehicle_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Decision Tree cluster_2 Phase 3: Formulation Options cluster_3 Phase 4: Finalization Start Start: NCE Characterization Solubility Determine Aqueous Solubility (pH 1.2 - 7.4) Start->Solubility Route Define Route of Administration (PO, IV, IP, etc.) Solubility->Route IsSoluble Is NCE sufficiently soluble in aqueous vehicle at required concentration? Route->IsSoluble RouteCheck_PO Route: Oral (PO)? IsSoluble->RouteCheck_PO Yes UseCosolvent Evaluate Co-solvents / Surfactants: - PEG 300/400 - Solutol HS-15 - Tween 80 - DMSO IsSoluble->UseCosolvent No RouteCheck_IV Route: Intravenous (IV)? RouteCheck_PO->RouteCheck_IV No AqueousVehicle_PO Use Aqueous Vehicle: - Water - 0.5% Methylcellulose - 0.9% Saline RouteCheck_PO->AqueousVehicle_PO Yes RouteCheck_IP Route: Intraperitoneal (IP)? RouteCheck_IV->RouteCheck_IP No AqueousVehicle_IV Use Sterile Aqueous Vehicle: - 0.9% Saline for Injection - 5% Dextrose in Water (D5W) RouteCheck_IV->AqueousVehicle_IV Yes AqueousVehicle_IP Use Sterile Aqueous Vehicle: - 0.9% Saline for Injection RouteCheck_IP->AqueousVehicle_IP Yes Suspension Develop Suspension: - 0.5-1% Methylcellulose - 0.5-1% Carboxymethylcellulose UseCosolvent->Suspension If still insoluble Finalize Finalize Formulation & Conduct Stability Testing AqueousVehicle_PO->Finalize AqueousVehicle_IV->Finalize AqueousVehicle_IP->Finalize Suspension->Finalize

Caption: Decision tree for vehicle selection based on NCE solubility and administration route.

Common Vehicles for Preclinical Studies

The following table summarizes common vehicles for different administration routes. The suitability of each must be confirmed for 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

VehicleRoute(s)Properties & Considerations
Sterile Water for Injection, USP PO, IV, IP, SCStandard aqueous vehicle. Hypotonic, can cause hemolysis with large IV volumes.
0.9% Sodium Chloride (Saline), USP PO, IV, IP, SCIsotonic aqueous vehicle, preferred for parenteral routes to minimize irritation.[10]
5% Dextrose in Water (D5W), USP IVIsotonic, suitable for compounds that may be unstable in saline.
Phosphate-Buffered Saline (PBS) IP, SCIsotonic, buffered to physiological pH. Not ideal for IV due to potential for phosphate precipitation.
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water POStandard suspending agents for poorly water-soluble compounds for oral administration.[11][12]
Polyethylene Glycol 300/400 (PEG 300/400) PO, IP, SCCo-solvent to increase solubility. Can be viscous. Often used in combination with water or saline.[13]
5-10% DMSO in Saline/Water IV, IP, SCPotent solubilizing agent. Can have pharmacological effects and toxicity at higher concentrations.[9]
10-20% Solutol® HS-15 or Kolliphor® EL (formerly Cremophor® EL) in Saline IVSurfactants used to solubilize lipophilic compounds. Can cause hypersensitivity reactions.[13]
Corn Oil / Sesame Oil PO, SC, IMFor highly lipophilic, water-insoluble compounds. Absorption can be variable.[12][14]

Preliminary In-Vivo Toxicity Assessment: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD)

Before initiating efficacy or detailed PK studies, it is essential to determine the tolerability of the NCE in the chosen animal model. This is typically done through a dose-range finding (DRF) study to establish the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not produce overt toxicity or unacceptable side effects over a specified period.[1][15]

Protocol: Acute MTD Study in Mice (Example)

This protocol is a general guideline and must be adapted based on any existing in-vitro toxicology data and the intended therapeutic use.

  • Animal Model: Use a standard strain of mice (e.g., C57BL/6 or CD-1), typically 3 animals per dose group.

  • Dose Selection: Based on in-vitro data or literature on similar compounds, select a starting dose. A common approach is a dose escalation design (e.g., 10, 30, 100, 300 mg/kg).[16]

  • Dosing: Administer a single dose of 2-(Azepan-2-yl)ethan-1-ol hydrochloride via the intended route of administration (e.g., oral gavage). Include a vehicle control group.

  • Clinical Observations: Monitor animals closely for clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48, and 72 hours).[16] Signs to monitor include changes in posture, activity, breathing, and presence of tremors, convulsions, or diarrhea.

  • Body Weight: Record body weight just before dosing and daily for the duration of the study (typically 7-14 days).[17] A body weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is the highest dose that does not result in mortality, severe clinical signs, or substantial body weight loss.[1]

Detailed Administration Protocols for Rodent Studies

Adherence to proper administration techniques is crucial for animal welfare and data accuracy. All personnel must be thoroughly trained in these procedures, which must be approved by the Institutional Animal Care and Use Committee (IACUC).[18]

Oral Gavage (PO)

Oral gavage ensures the precise administration of a known dose directly into the stomach.[19]

  • Animal Restraint: Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to prevent esophageal or tracheal injury.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.

  • Administration: Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. If resistance is met, do not force the needle. Administer the formulation smoothly.

  • Post-Dosing Observation: Briefly monitor the animal to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the mesenteric circulation.

  • Animal Restraint: Securely restrain the animal on its back, tilting the head downwards to move the abdominal organs away from the injection site.

  • Injection Site: Target the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[18]

  • Needle Insertion: Insert the needle at a 15-30 degree angle.

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood (vessel) or yellow fluid (urine) is aspirated. If so, withdraw and re-insert at a different site with a new sterile needle.

  • Injection: Inject the substance smoothly into the peritoneal cavity.

Intravenous (IV) Injection (Tail Vein)

IV injection provides immediate and 100% bioavailability. This procedure requires significant skill.

  • Animal Restraint and Vein Dilation: Place the animal in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[20]

  • Injection Site: Clean the tail with an alcohol wipe.

  • Needle Insertion: Starting towards the distal (tip) end of the tail, insert the needle (bevel up) at a shallow angle into one of the lateral tail veins.

  • Confirmation: A "flash" of blood in the needle hub may indicate successful entry.

  • Injection: Inject the solution slowly and steadily. If swelling occurs at the injection site (indicating extravasation), stop the injection immediately.[20]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Recommended Dosing Volumes and Needle Sizes

The following table provides generally accepted maximum volumes and needle sizes for common administration routes in mice and rats. All parenteral solutions must be sterile.[10]

SpeciesRouteMax VolumeRecommended Needle Size (Gauge)
Mouse (20-30g)PO10 mL/kg20-22g (ball-tip)
IP10 mL/kg25-27g
IV5 mL/kg27-30g
SC10 mL/kg25-27g
IM0.05 mL/site26-30g
Rat (200-300g)PO10 mL/kg18-20g (ball-tip)
IP10 mL/kg23-25g
IV5 mL/kg23-26g
SC5 mL/kg23-25g
IM0.2 mL/site23-25g

Overall Experimental Workflow

The following diagram outlines the logical progression of activities when developing a dosing and administration protocol for a novel compound like 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

Experimental_Workflow Start Compound Receipt (2-Azepan-2-yl-ethan-1-ol HCl) Preformulation 1. Pre-formulation Studies - Solubility (pH-dependent) - Stability, pKa, LogP Start->Preformulation Vehicle 2. Vehicle Selection - Based on solubility & route - Test compatibility Preformulation->Vehicle Formulation 3. Formulation Preparation - Prepare dosing solutions - QC checks (concentration, pH) Vehicle->Formulation IACUC 4. IACUC Protocol Approval - Justify species, numbers, procedures Formulation->IACUC MTD 5. In-Vivo Dose-Range Finding - Determine Maximum Tolerated Dose (MTD) IACUC->MTD DefinitiveStudy 6. Definitive In-Vivo Study (PK, PD, or Efficacy) MTD->DefinitiveStudy Inform dose selection Dosing Dosing & Observations - Administer compound per protocol - Record clinical signs, body weights DefinitiveStudy->Dosing Sampling Sample Collection - Blood, tissues as per protocol Dosing->Sampling Analysis Sample Analysis & Data Interpretation Sampling->Analysis

Sources

Application

Application Note: A Robust and Scalable Synthesis of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride

Abstract 2-(Azepan-2-yl)ethan-1-ol is a valuable saturated heterocyclic building block, featuring the flexible seven-membered azepane scaffold, which is of significant interest in medicinal chemistry for the development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Azepan-2-yl)ethan-1-ol is a valuable saturated heterocyclic building block, featuring the flexible seven-membered azepane scaffold, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2] The successful transition from laboratory-scale synthesis to multi-kilogram production presents numerous challenges, including reaction safety, process efficiency, impurity control, and cost-effectiveness. This application note provides a comprehensive and detailed guide for the scale-up synthesis of 2-(Azepan-2-yl)ethan-1-ol hydrochloride. We present a robust, two-step reductive pathway commencing from a suitable N-protected 2-acylated caprolactam derivative. The protocol emphasizes field-proven insights into process optimization, safety considerations for hazardous reagents, and stringent quality control measures, designed to meet the rigorous standards of drug development professionals.

Introduction: The Rationale for a Scalable Synthetic Route

The azepane core is a privileged scaffold in modern drug discovery, prized for its three-dimensional structure and conformational flexibility.[3][4] The title compound, possessing a primary alcohol, offers a versatile handle for further chemical elaboration. While numerous methods exist for the synthesis of azepane derivatives[2], many are not amenable to large-scale production due to the use of expensive reagents, harsh reaction conditions, or complex purification procedures.

The synthetic strategy outlined herein was designed with scalability as the primary objective. It avoids the use of high-pressure hydrogenation, which requires specialized and costly equipment, and circumvents the use of highly pyrophoric and difficult-to-handle reagents like lithium aluminum hydride (LiAlH₄). Instead, we employ a sequential reduction using sodium borohydride (NaBH₄) and borane dimethyl sulfide complex (BMS), two reagents that are well-characterized and manageable on an industrial scale.

Overall Synthetic Strategy and Mechanistic Considerations

The synthesis is achieved through a two-step reductive process starting from the readily accessible precursor, 1-benzyl-2-acetylazepan-2-one. The benzyl group serves as a robust protecting group for the lactam nitrogen, preventing side reactions during the initial ketone reduction.

Overall Reaction Scheme:

Step 1: Selective Ketone Reduction. The first step involves the selective reduction of the exocyclic ketone to a secondary alcohol. Sodium borohydride is the reagent of choice for this transformation at scale. Its selectivity for ketones over the less reactive amide (lactam) carbonyl is excellent, allowing for a clean conversion under mild conditions (0-25 °C) in a protic solvent like ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetyl group.

Step 2: Amide (Lactam) Reduction. The subsequent reduction of the cyclic amide is a more challenging transformation. Borane complexes, particularly borane dimethyl sulfide (BMS), are highly effective for this purpose and are preferred over other metal hydrides in a production environment. The reaction proceeds via coordination of the boron atom to the lone pair of the amide oxygen, activating the carbonyl group towards nucleophilic hydride attack. A subsequent elimination and further reduction yield the azepane ring. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures.

Step 3: Deprotection and Hydrochloride Salt Formation. The final step combines deprotection of the benzyl group and formation of the hydrochloride salt. This is conveniently achieved via catalytic hydrogenation, a clean and efficient process.[5] The resulting free amine is then treated with hydrochloric acid in a suitable solvent, such as isopropanol (IPA), to precipitate the desired hydrochloride salt, which facilitates isolation and improves the stability of the final product.

Process Workflow and Logic

A successful scale-up campaign relies on a well-defined workflow with critical checkpoints for quality and process control.

G cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: Lactam Reduction cluster_2 Step 3: Deprotection & Salt Formation A Charge Reactor with 1-Benzyl-2-acetylazepan-2-one & Ethanol B Cool to 0-5 °C A->B C Portion-wise addition of Sodium Borohydride (NaBH₄) B->C D Reaction Monitoring (IPC by TLC/HPLC) C->D E Quench & Work-up D->E F Charge Reactor with Intermediate, THF, and BMS E->F Isolated Intermediate G Heat to Reflux F->G H Reaction Monitoring (IPC by TLC/HPLC) G->H I Quench with Methanol & HCl H->I J Aqueous Work-up & Extraction I->J K Catalytic Hydrogenation (Pd/C, H₂, Methanol) J->K Crude Free Base L Catalyst Filtration K->L M Solvent Swap to Isopropanol (IPA) L->M N HCl Addition & Crystallization M->N O Filtration, Washing & Drying N->O P P O->P Final API

Caption: Overall Synthetic Workflow Diagram.

Quantitative Data Summary

The following table outlines the typical quantities, yields, and quality metrics for a representative batch size.

ParameterStep 1: Ketone ReductionStep 2: Lactam ReductionStep 3: Salt FormationOverall
Starting Material 5.00 kg4.85 kg (Crude)4.20 kg (Crude)5.00 kg
Equivalents (Key Reagent) NaBH₄ (0.5 eq)BMS (2.5 eq)HCl (1.1 eq)N/A
Solvent Volume Ethanol (25 L)THF (25 L)IPA (20 L)N/A
Typical Reaction Time 3 - 5 hours12 - 16 hours6 - 8 hours~30 hours (Process)
Typical Yield (Isolated) ~95% (Crude)~88% (Crude)~90% (Crystalline)~75%
Purity (by HPLC) >95%>90%>99.5%>99.5%

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a controlled environment (e.g., a walk-in fume hood or a designated production bay) by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves, must be worn.[6][7] Emergency equipment, such as safety showers, eye wash stations, and appropriate fire extinguishers (Class D for metal hydrides), must be readily accessible.

Protocol 5.1: Synthesis of 1-Benzyl-2-(1-hydroxyethyl)azepan-2-one (Intermediate)
  • Reactor Setup: Charge a 50 L jacketed glass reactor with 1-benzyl-2-acetylazepan-2-one (5.00 kg, 20.4 mol) and denatured ethanol (25 L).

  • Cooling: Start agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add sodium borohydride (0.39 kg, 10.2 mol, 0.5 eq) in portions over 1-2 hours. Causality: Portion-wise addition is crucial to control the exotherm and the rate of hydrogen gas evolution that occurs upon reaction.[8] Maintain the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 2-4 hours.

  • In-Process Control (IPC): Withdraw a sample and analyze by HPLC or TLC (e.g., 1:1 Hexane:Ethyl Acetate) to confirm the complete consumption of the starting material.

  • Quenching: Once complete, slowly and carefully add acetone (2 L) to quench any excess NaBH₄. Then, slowly add 2 M hydrochloric acid to adjust the pH to ~7.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add ethyl acetate (20 L) and water (15 L). Separate the organic layer, and wash it with brine (10 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the intermediate as a viscous oil (crude weight: ~4.85 kg, ~95% yield), which is used directly in the next step.

Protocol 5.2: Synthesis of 2-(Azepan-2-yl)ethan-1-ol (Free Base)
  • Reactor Setup: Charge the 50 L reactor with the crude intermediate from the previous step (~4.85 kg, ~19.6 mol) and anhydrous tetrahydrofuran (THF, 25 L) under a nitrogen atmosphere.

  • Reagent Addition: Slowly add borane dimethyl sulfide complex (10 M in THF, 4.9 L, 49.0 mol, 2.5 eq) via an addition funnel over 1-2 hours. An exotherm will be observed. Maintain the internal temperature below 30 °C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~66 °C) and maintain for 12-16 hours. Causality: The elevated temperature is necessary to drive the reduction of the sterically hindered and electronically stable lactam carbonyl.

  • IPC: Monitor the reaction for the disappearance of the intermediate by HPLC or TLC.

  • Quenching: Cool the reaction mixture to 0-5 °C. Very slowly and carefully add methanol (5 L) dropwise to quench the excess borane complex. Safety Note: This is a highly exothermic process that evolves a significant volume of hydrogen gas. Ensure adequate ventilation and cooling capacity.

  • Acidification: After the initial quench subsides, slowly add a 4 M solution of HCl in dioxane until the pH is < 2. Heat the mixture to 50 °C for 1 hour to hydrolyze the borane-amine complexes.

  • Work-up: Cool to room temperature and concentrate under reduced pressure. Add water (20 L) and wash with methyl tert-butyl ether (MTBE, 2 x 10 L) to remove the benzyl group byproducts.

  • Basification & Extraction: Cool the aqueous layer to 10-15 °C and slowly add 50% aqueous sodium hydroxide to adjust the pH to >12. Extract the product into dichloromethane (DCM, 3 x 15 L).

  • Isolation: Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil (crude weight: ~4.2 kg, ~88% yield).

Protocol 5.3: Deprotection and Synthesis of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride (Final Product)
  • Hydrogenation Setup: In a suitable hydrogenation vessel, dissolve the crude product from the previous step (~4.2 kg) in methanol (20 L). Carefully add Palladium on Carbon (10 wt%, 50% wet, ~200 g) under a nitrogen blanket.

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi. Stir the reaction at 25-30 °C. Causality: Catalytic hydrogenation is a clean method for benzyl group removal, producing toluene as a volatile byproduct.[9]

  • IPC: Monitor the reaction by HPLC for the disappearance of the N-benzylated starting material.

  • Filtration: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Used palladium catalysts can be pyrophoric and must be handled with care, typically kept wet.[9] Wash the filter cake with methanol (5 L).

  • Solvent Swap & Salt Formation: Concentrate the combined filtrate under reduced pressure. Add isopropanol (IPA, 20 L) and reconcentrate to remove residual methanol. Dissolve the residue in IPA (20 L).

  • Crystallization: Cool the solution to 0-5 °C. Slowly add a 4 M solution of HCl in dioxane or bubble anhydrous HCl gas through the solution until the pH is ~1-2.

  • Isolation: Stir the resulting slurry at 0-5 °C for 2-4 hours. Collect the crystalline product by filtration. Wash the filter cake with cold IPA (2 x 3 L) and then with MTBE (5 L).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield 2-(Azepan-2-yl)ethan-1-ol hydrochloride as a white crystalline solid. (Typical yield: ~2.9 kg, ~90% for this step).

Characterization and Quality Control

A robust quality control (QC) strategy is essential to ensure the identity, purity, and consistency of the final product.

G cluster_0 Quality Control Workflow QC1 Raw Material QC Identity (FT-IR) Purity (HPLC/GC) Appearance IPC1 IPC Step 1 Reaction Completion (TLC/HPLC) QC1->IPC1 Release for Use IPC2 IPC Step 2 Reaction Completion (TLC/HPLC) IPC1->IPC2 Proceed if SM <1% QC2 Final Product Release Identity (¹H/¹³C NMR, FT-IR) Purity & Assay (HPLC) Melting Point Residual Solvents (GC) Water Content (KF) IPC2->QC2 Proceed if Int. <1%

Caption: Quality Control (QC) Logic Diagram.

Expected Analytical Results:

TestSpecification
Appearance White to off-white crystalline solid
Identity by ¹H NMR Conforms to the structure of 2-(Azepan-2-yl)ethan-1-ol hydrochloride
Identity by FT-IR Characteristic peaks for O-H (~3300 cm⁻¹), N-H (~2700-2400 cm⁻¹), and C-H (~2930 cm⁻¹) stretches. Absence of C=O.
Purity by HPLC ≥ 99.5%
Melting Point To be established (e.g., 145-150 °C)
Water Content (KF) ≤ 0.5%

References

  • Princeton University. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • University of California, Irvine. (n.d.). Sodium Borohydride SOP. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Penta. (2025). Safety Data Sheet: Sodium borohydride. [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. IQS Biblioteca. [Link]

  • Oreate AI Blog. (2026). The Art of Catalytic Hydrogenation: A Gentle Giant in Chemical Synthesis. [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • EKATO. (2026). Safe Scale-up for Hydrogenation Processes. [Link]

  • Devocelle, M. et al. (2000). Process for preparing 2-piperidineethanol compounds. WO 00/12476.
  • ResearchGate. (n.d.). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. [Link]

  • Johnson, R. A. et al. (2001). Process for preparing 2-piperidineethanol compounds. US6258955B1.
  • Devocelle, M. et al. (2005).
  • Robertson, A. et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]

  • El-Sayed, E. et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Molecules. [Link]

  • Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Wikipedia. (n.d.). Caprolactam. [Link]

  • LUKAS, S. (1976). Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride. US3944616A.
  • Michael, J. P. et al. (2008). 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E. [Link]

  • Acs, T. et al. (1997). Process and intermediates for preparing azepines. EP0802190A1.
  • Thomas, J. M. et al. (2003). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). PNAS. [Link]

  • CORE. (n.d.). Synthesis and Reduction Reactions of Pyridones and 5- Acyl-2-Methoxypyridines. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. [Link]

  • Tarkin-Tas, E. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal. Macromolecules. [Link]

  • ResearchGate. (2026). Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry. [Link]

  • MDPI. (2024). A Practical Method for Synthesizing Iptacopan. [Link]

  • WUHAN WUYAO PHARMA. (2018). Ethambutol hydrochloride synthesis method. [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for the Comprehensive Analysis of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist Abstract 2-(Azepan-2-yl)ethan-1-ol is a chiral amino alcohol of significant interest as a building block in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

2-(Azepan-2-yl)ethan-1-ol is a chiral amino alcohol of significant interest as a building block in pharmaceutical synthesis. Its analysis in its native hydrochloride salt form presents considerable challenges due to high polarity, low volatility, and the absence of a strong chromophore, precluding direct analysis by many standard chromatographic techniques. This application note provides a comprehensive guide with detailed protocols for the derivatization of 2-(Azepan-2-yl)ethan-1-ol hydrochloride to facilitate robust and reliable analysis. Two orthogonal methods are presented: (1) a silylation strategy for achiral analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm identity and purity, and (2) a chiral derivatization method using Marfey’s reagent for enantiomeric separation and quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for the characterization of this and structurally similar compounds.

Introduction: The Analytical Challenge

The structure of 2-(Azepan-2-yl)ethan-1-ol contains two polar, active functional groups: a secondary amine within the azepane ring and a primary alcohol. Furthermore, the presence of a stereocenter at the C2 position of the ring necessitates methods for chiral discrimination. In its common hydrochloride salt form, the molecule's ionic nature renders it non-volatile, making direct GC analysis impossible.[1] For HPLC, its lack of a UV-absorbing moiety results in poor sensitivity with common UV-Vis detectors.

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method.[2] For 2-(Azepan-2-yl)ethan-1-ol, derivatization serves three primary purposes:

  • Increase Volatility and Thermal Stability: By replacing the active hydrogens on the amine and alcohol groups with nonpolar moieties, the molecule's boiling point is significantly lowered, enabling its transition into the gas phase for GC analysis.[1]

  • Introduce a Chromophore: For HPLC, derivatization can attach a molecule with strong UV absorbance, dramatically enhancing detection sensitivity.[3][4]

  • Enable Chiral Separation: Reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing reagent (CDR) produces a pair of diastereomers.[5] These diastereomers have different physicochemical properties and can be separated on a standard, achiral chromatography column.[3]

Caption: Structure of 2-(Azepan-2-yl)ethan-1-ol with key functional groups.

Method 1: Achiral Analysis by GC-MS via Silylation

For robust identity confirmation and purity assessment, GC-MS is the gold standard. This protocol employs a silylation reaction, which is a versatile and highly effective method for derivatizing both alcohols and amines.[6][7] We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst is crucial for ensuring the complete and rapid derivatization of the sterically hindered secondary amine.[6][8]

Principle & Reaction

The reaction involves the replacement of the active hydrogen atoms on the amine and alcohol groups with nonpolar trimethylsilyl (TMS) groups. This neutralizes the polar sites, masks hydrogen bonding capabilities, and results in a thermally stable, volatile di-TMS derivative suitable for GC analysis.

GCMS_Workflow start Weigh Sample neutralize Neutralize HCl Salt (NaOH) start->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry derivatize Add ACN & BSTFA+TMCS Heat at 70°C dry->derivatize analyze Inject 1 µL into GC-MS derivatize->analyze data Acquire & Analyze Data analyze->data HPLC_Workflow start Prepare Analyte Solution mix Mix Analyte, NaHCO₃, and L-FDAA Solution start->mix derivatize Heat at 40°C for 1 hour mix->derivatize quench Quench with HCl, Evaporate Acetone derivatize->quench reconstitute Reconstitute in Mobile Phase quench->reconstitute analyze Inject 10 µL into HPLC-UV reconstitute->analyze data Quantify Peak Areas analyze->data

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 2-(Azepan-2-yl)ethan-1-ol hydrochloride

Welcome to the Technical Support Center for the purification and handling of 2-(Azepan-2-yl)ethan-1-ol hydrochloride . Because this molecule features both a flexible 7-membered azepane ring and a primary hydroxyl group,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-(Azepan-2-yl)ethan-1-ol hydrochloride .

Because this molecule features both a flexible 7-membered azepane ring and a primary hydroxyl group, it is highly polar and notoriously hygroscopic. Standard purification techniques often fail, resulting in degraded yields or the dreaded "oiling out" of the product. This guide is designed by application scientists to provide you with mechanistically grounded, field-proven workflows to successfully isolate, purify, and crystallize this compound.

Part 1: Purification Decision Matrix

The most reliable method to purify azepane-derived hydrochlorides is to break the process into two distinct phases: organic purification of the free base, followed by anhydrous re-salting[1].

PurificationWorkflow Crude Crude 2-(Azepan-2-yl)ethan-1-ol HCl (Contaminated / Syrup) FreeBase Free-Basing (Add 2M NaOH, pH > 12) Crude->FreeBase Extraction Liquid-Liquid Extraction (Extract with DCM/TBME) FreeBase->Extraction Aqueous Aqueous Layer (Discard Salts/Impurities) Extraction->Aqueous Organic Organic Layer (Free Base in Solvent) Extraction->Organic Drying Drying & Concentration (Na2SO4, Evaporation) Organic->Drying Purification Purification (Vacuum Distillation or Silica Gel) Drying->Purification Salting Anhydrous Salt Formation (HCl in 2-Propanol / Ether) Purification->Salting Crystallization Crystallization & Filtration (Cool to 0°C, N2 Blanket) Salting->Crystallization Pure Pure 2-(Azepan-2-yl)ethan-1-ol HCl (White Crystalline Solid) Crystallization->Pure

Purification and anhydrous crystallization workflow for 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my 2-(Azepan-2-yl)ethan-1-ol hydrochloride form a sticky syrup instead of a crystalline solid? A: This phenomenon, known as "oiling out," occurs when the solute precipitates as a liquid phase rather than a crystalline solid. 2-(Azepan-2-yl)ethan-1-ol hydrochloride is exceptionally hygroscopic due to the combination of the protonated azepanium ion and the hydrogen-bonding capacity of the primary hydroxyl group. The presence of even trace amounts of water during salt formation disrupts the crystal lattice, leading to a biphasic syrup[1]. Solution: Rigorously dry the free base prior to salting. Never use aqueous HCl. Instead, use anhydrous HCl dissolved in 2-propanol or diethyl ether, and employ an anti-solvent like tert-butyl methyl ether (TBME) to force crystallization[2].

Q: How do I separate the target compound from unreacted azepane (hexamethyleneimine)? A: Both compounds are basic amines, meaning standard acid-base extractions will not separate them. However, 2-(Azepan-2-yl)ethan-1-ol contains a hydroxyl group, significantly increasing its boiling point and polarity compared to azepane. Solution: Convert the mixture to the free base. You can then remove the unreacted azepane via vacuum distillation (azepane boils at ~139 °C at atmospheric pressure, whereas the ethanol derivative will boil much higher). Alternatively, purify the free base via silica gel chromatography using a highly polar eluent (e.g., DCM/MeOH/NH4OH) before re-forming the hydrochloride salt[3].

Q: Can I purify the hydrochloride salt directly via silica gel chromatography? A: It is highly discouraged. Hydrochloride salts of basic amines tend to streak severely on standard normal-phase silica due to strong electrostatic interactions with the acidic silanol groups. Solution: Always perform chromatography on the free base.

Part 3: Quantitative Solvent Selection & Troubleshooting

Because of the primary alcohol moiety, 2-(Azepan-2-yl)ethan-1-ol exhibits atypical solubility for an amine. Selecting the right solvent for extraction is critical to prevent yield loss into the aqueous phase.

Table 1: Solvent Selection for Free-Base Extraction

SolventBoiling Point (°C)Water Sol. (g/100mL)Suitability & Causality for 2-(Azepan-2-yl)ethan-1-ol
Hexanes 68.0< 0.01Poor. The hydroxyl group makes the free base too polar; it will remain in the aqueous layer.
Dichloromethane (DCM) 39.61.3Excellent. High dipole moment extracts the alcohol efficiently; easy to evaporate at low temps.
Ethyl Acetate (EtOAc) 77.18.3Good. Requires saturating the aqueous layer with NaCl due to higher water miscibility.
tert-Butyl methyl ether 55.24.8Moderate. Excellent for subsequent crystallization, but may require multiple sequential extractions[1].

Table 2: Troubleshooting Common Purification Issues

SymptomRoot CauseCorrective Action
Oiling out during crystallization Trace water in the solvent or hygroscopic absorption from ambient air.Perform an azeotropic distillation of the free base with toluene before salting. Use anhydrous HCl in 2-propanol[1].
Low yield during organic extraction The hydroxyl group makes the free base highly water-soluble.Saturate the basic aqueous layer with NaCl (salting out) and extract with DCM instead of ethers.
Discolored (yellow/brown) crystals Oxidation of the amine during processing or trace transition metal impurities.Treat the free base solution with activated charcoal (Darco) for 30 mins, filter through Celite, then salt.
Crystals melt/liquefy on the filter pad Rapid absorption of atmospheric moisture (deliquescence).Filter the crystals under a strict nitrogen or argon blanket. Immediately transfer to a vacuum desiccator over P₂O₅.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Free-Basing and Organic Extraction

Purpose: To strip away polar impurities and convert the crude salt into a workable free base.

  • Dissolution: Dissolve the crude 2-(Azepan-2-yl)ethan-1-ol hydrochloride in a minimal volume of deionized water.

  • Basification: Cool the solution to 0–5 °C in an ice bath. Slowly add cold 2M NaOH dropwise until the aqueous solution reaches pH > 12. Causality: The pKa of the azepane nitrogen is approximately 10.5. A pH of 12+ ensures complete deprotonation, preventing the amine from partitioning back into the water as a water-soluble ion.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × equal volume).

  • Washing & Drying: Wash the combined organic layers once with saturated brine to remove residual NaOH. Dry the organic layer thoroughly over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base as a viscous oil. (Note: At this stage, vacuum distillation or column chromatography can be performed if unreacted azepane is present).

Protocol B: Anhydrous Hydrochloride Salt Formation and Crystallization

Purpose: To generate a pure, anhydrous crystalline solid without oiling out.

  • Solvent Exchange: Dissolve the purified free base in anhydrous tert-butyl methyl ether (TBME). If the free base is sparingly soluble in pure TBME, add minimal anhydrous 2-propanol until the solution becomes homogenous[1].

  • Acidification: Cool the solution to 0 °C under a nitrogen atmosphere. Under vigorous stirring, add 5–6 M HCl in 2-propanol dropwise until the solution reaches pH 2 (measure by spotting an aliquot onto wetted pH paper). Causality: Generating the salt in a strictly water-free environment is the only way to prevent the highly hygroscopic product from forming a biphasic syrup[2].

  • Aging: Allow the resulting white slurry to age for 1 to 2 hours at 0 °C. This promotes Ostwald ripening, increasing crystal particle size and making filtration easier.

  • Filtration (Critical Step): Vacuum filter the suspension rapidly. You must maintain a nitrogen blanket over the Büchner funnel during filtration. The anhydrous salt will rapidly scavenge moisture from ambient air and turn into a sticky paste if exposed to standard laboratory humidity.

  • Washing & Drying: Wash the filter cake with cold, anhydrous TBME. Transfer the solid immediately to a vacuum oven and dry at 40 °C to a constant weight.

References

  • Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. ACS Publications. Available at:[1]

  • Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. European Patent Office. Available at:[2]

  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Benchchem. Available at:[3]

Sources

Optimization

2-(Azepan-2-yl)ethan-1-ol hydrochloride synthesis by-product analysis

Welcome to the Technical Support Center for the synthesis of 2-(Azepan-2-yl)ethan-1-ol hydrochloride . As a core building block in medicinal chemistry, the 7-membered azepane ring presents unique synthetic challenges com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Azepan-2-yl)ethan-1-ol hydrochloride . As a core building block in medicinal chemistry, the 7-membered azepane ring presents unique synthetic challenges compared to its smaller pyrrolidine or piperidine counterparts.

This guide provides validated methodologies, mechanistic troubleshooting, and quantitative by-product analysis based on the α -lithiation of N-Boc-azepane (the Beak methodology) followed by electrophilic trapping and deprotection.

I. Validated Experimental Protocols: The Beak Lithiation Route

To ensure high yields and minimize by-product formation, every step in this workflow is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Step 1: α -Lithiation of N-Boc-azepane

Causality Focus: Unlike 5-membered pyrrolidines that lithiate rapidly at -78 °C, the conformational flexibility of the 7-membered azepane ring lowers the kinetic acidity of the α -protons. Lithiation at -78 °C will result in >90% unreacted starting material. Raising the temperature to -40 °C provides the necessary activation energy[1].

  • Setup: Flame-dry a Schlenk flask under argon. Add N-Boc-azepane (1.0 eq) and freshly distilled TMEDA (1.2 eq) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath strictly maintained at -40 °C.

  • Deprotonation: Add s-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise over 15 minutes. Stir for exactly 1 hour at -40 °C.

  • Self-Validation Checkpoint (MeOD Quench): Extract a 0.1 mL aliquot and quench into 0.5 mL MeOD. Extract with hexanes and analyze via GC-MS. A successful lithiation will show >95% conversion to the deuterated mass ( m/z 200) versus the native mass ( m/z 199). If conversion is low, verify your s-BuLi titer.

Step 2: Electrophilic Trapping
  • Addition: To the -40 °C solution of α -lithio-N-Boc-azepane, add ethylene oxide (1.1 eq, 2.5 M solution in THF) dropwise via syringe.

  • Reaction: Maintain at -40 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint (TLC/LC-MS): Spot the crude mixture against N-Boc-azepane on silica (Hexanes:EtOAc 7:3). Stain with KMnO₄. The product (N-Boc-2-(2-hydroxyethyl)azepane) will appear as a lower R_f spot. LC-MS must confirm the target mass ( m/z 244.2 [M+H]⁺).

Step 3: Deprotection and Salt Formation
  • Cleavage: Dissolve the crude intermediate in minimal anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq).

  • Stirring: Stir at room temperature for 2 hours. Gas evolution (isobutylene and CO₂) will be observed.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting viscous oil with ice-cold anhydrous diethyl ether to precipitate the target hydrochloride salt.

  • Self-Validation Checkpoint (NMR): Dissolve a few crystals in D₂O. ¹H NMR must show the complete disappearance of the massive 9H singlet at ~1.45 ppm (Boc group).

II. Pathway & By-Product Divergence

The following diagram maps the synthetic workflow and the critical thermodynamic/kinetic divergence points where specific by-products are generated.

Pathway SM N-Boc-azepane Lithio α-Lithio-N-Boc-azepane SM->Lithio s-BuLi, TMEDA (-40 °C) By1 Unreacted N-Boc-azepane SM->By1 T < -60 °C (Kinetic failure) BocProd N-Boc-2-(2-hydroxyethyl)azepane Lithio->BocProd Ethylene Oxide (-40 °C to RT) By2 Ring-Fragmentation Products Lithio->By2 T > 0 °C (β-elimination) Target 2-(Azepan-2-yl)ethan-1-ol HCl BocProd->Target 4M HCl/Dioxane By3 Oligomeric PEG Adducts BocProd->By3 Excess Epoxide Polymerization

Fig 1: Synthetic workflow and by-product divergence in 2-(azepan-2-yl)ethan-1-ol synthesis.

III. Troubleshooting Guide

Q: My LC-MS shows a massive peak corresponding to unreacted N-Boc-azepane. What went wrong? A: This is a kinetic failure during the deprotonation step. While 5-membered rings lithiate efficiently at -78 °C, the 7-membered azepane ring requires higher thermal energy to overcome the activation barrier for α -deprotonation[1]. Ensure your cooling bath is strictly maintained at -40 °C. Additionally, verify the titration of your s-BuLi (it degrades much faster than n-BuLi) and ensure your TMEDA is freshly distilled.

Q: I am observing a complex mixture of higher molecular weight species (+44 Da repeating units) in my trapping step. How do I prevent this? A: The +44 Da repeating units indicate the formation of oligomeric poly(ethylene glycol) (PEG) adducts. The highly basic α -lithio species, or the resulting alkoxide intermediate, can initiate the anionic polymerization of excess ethylene oxide. Resolution: Strictly limit ethylene oxide to 1.05 - 1.10 equivalents. Alternatively, substitute ethylene oxide with a silyl-protected electrophile such as (2-bromoethoxy)-tert-butyldimethylsilane, which cannot polymerize, followed by TBAF deprotection.

Q: During scale-up, I noticed the formation of a ring-opened acyclic amine by-product. Why does this happen? A: This is caused by β -elimination (ring-fragmentation) of the organolithium intermediate[1]. If the internal temperature of the reaction mixture exceeds 0 °C before the electrophile is fully incorporated, the α -lithio-N-Boc-azepane undergoes a retro-hydroamination-type fragmentation, yielding a linear enamine/alkene derivative. Resolution: Control the exotherm during the addition of the electrophile. Use an internal temperature probe and ensure the reaction does not warm up prematurely.

IV. Quantitative By-Product Analysis

Use the following analytical table to identify and mitigate impurities during your LC-MS profiling (ESI+ mode).

By-Product IdentityStructural Cause & Mechanism m/z [M+H]⁺Relative Retention Time (RRT)Mitigation Strategy
Unreacted N-Boc-azepane Kinetic failure during deprotonation (Temperature < -60 °C).200.21.25Increase lithiation temperature to -40 °C; verify s-BuLi titer.
Ring-Fragmented Amine β -elimination of α -lithio intermediate (Temperature > 0 °C).244.21.10Strict internal temperature control during electrophile addition.
PEG-Oligomer Adducts Anionic polymerization of excess ethylene oxide.288.2, 332.2 (+44n)0.85 - 0.95Limit ethylene oxide to 1.05 eq; use silyl-protected haloethanols.
Des-hydroxy Alkylation Halogen-metal exchange if using bromoethane impurities.228.21.40Purify electrophile; ensure strictly anhydrous conditions.

V. Frequently Asked Questions (FAQs)

Q: Why is s-BuLi used instead of the more common n-BuLi? A: n-BuLi is insufficiently basic to deprotonate the α -position of N-Boc cyclic amines. s-BuLi provides the necessary basicity (due to the higher pKa of its conjugate acid) and steric bulk to favor α -deprotonation over nucleophilic attack on the Boc carbonyl group.

Q: How do I handle the hygroscopic nature of the final hydrochloride salt? A: The ethanol side chain and the secondary amine hydrochloride make the final product highly hygroscopic. Perform the final ether trituration in a glovebag or under a stream of dry nitrogen. Store the lyophilized salt in a vacuum desiccator over P₂O₅.

Q: Can this route be adapted for enantioselective synthesis? A: Yes. By replacing TMEDA with a chiral diamine ligand such as (-)-sparteine or a synthetic (+)-sparteine surrogate, the lithiation can be rendered highly enantioselective, yielding enantioenriched (R)- or (S)-2-(azepan-2-yl)ethan-1-ol[2][3].

References

  • 1 - White Rose eTheses Online

  • 2 - National Science Foundation (NSF) 3.3 - Organic Letters (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Azepan-2-yl)ethan-1-ol Hydrochloride

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Azepan-2-yl)ethan-1-ol hydrochloride. Our goal is to provide practical, experience-dri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Azepan-2-yl)ethan-1-ol hydrochloride. Our goal is to provide practical, experience-driven solutions to common challenges encountered during the synthesis, optimization, and purification of this compound. The information herein is structured in a problem-and-solution format to directly address specific experimental issues.

Introduction: Synthetic Strategy Overview

The synthesis of 2-(Azepan-2-yl)ethan-1-ol is most commonly achieved via the reduction of an appropriate carbonyl precursor, such as ethyl 2-(azepan-2-yl)acetate. This pathway is advantageous due to the commercial availability of related starting materials and the high efficiency of modern reducing agents. The final step involves the formation of the hydrochloride salt to improve stability and handling.

This guide will focus on troubleshooting the critical steps of this synthetic route: the reduction of the ester and the subsequent purification and salt formation.

cluster_0 Synthesis Workflow Start Ethyl 2-(azepan-2-yl)acetate Reduction Ester Reduction (e.g., LiAlH4 in THF) Start->Reduction Step 1 Workup Aqueous Work-up (Quench & Extraction) Reduction->Workup Step 2 Isolation Isolate Free Base 2-(Azepan-2-yl)ethan-1-ol Workup->Isolation Step 3 Purification Purification (Distillation / Chromatography) Isolation->Purification Step 4 Optional Salt_Formation Salt Formation (HCl in Solvent) Isolation->Salt_Formation Step 5b Purification->Salt_Formation Step 5a Final_Product 2-(Azepan-2-yl)ethan-1-ol HCl Salt_Formation->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guides

Part 1: The Reduction Reaction

Q1: My reduction of ethyl 2-(azepan-2-yl)acetate is sluggish or incomplete. What are the primary causes?

A: Incomplete reduction is a common issue often traced back to the reducing agent's activity, reaction temperature, or reagent purity.

  • Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LAH) is highly reactive with atmospheric moisture. An old or improperly stored bottle of LAH will have significantly reduced activity.

    • Solution: Always use a freshly opened bottle of LAH or titrate older batches to determine their active hydride concentration. When handling LAH, ensure it is weighed and transferred quickly under an inert atmosphere (Nitrogen or Argon) to minimize exposure to air.

  • Cause 2: Insufficient Temperature. While LAH reductions are often initiated at 0 °C for safety, the reaction may require heating to proceed to completion.

    • Solution: After the initial exothermic addition of the ester at 0 °C, allow the reaction to warm to room temperature. If monitoring by TLC or LC-MS shows incomplete conversion after several hours, gently refluxing the reaction mixture in THF (approx. 66 °C) is a standard strategy to drive the reaction to completion.[1]

  • Cause 3: Purity of Starting Material. The starting ester must be free of acidic impurities or excess water, which will unnecessarily consume the reducing agent.

    • Solution: Ensure your starting ester is anhydrous. If necessary, purify it by distillation or pass it through a short plug of neutral alumina before use.

Q2: I am observing significant side-product formation. What are the likely side reactions and how can they be minimized?

A: The most common side product is the starting amine formed from the cleavage of the ester group.

  • Cause: Over-refluxing or Localized Heating. Prolonged heating at high temperatures can sometimes lead to decomposition or side reactions.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC/LC-MS), proceed with the work-up immediately. Avoid unnecessarily long reaction times. Use a heating mantle with a stirrer to ensure even temperature distribution.

  • Troubleshooting Workflow for Low Yield

    G start Low Yield or Incomplete Reaction check_lah Is the LiAlH4 fresh and handled under inert gas? start->check_lah check_sm Is the starting ester anhydrous and pure? check_lah->check_sm Yes re_run_fresh_lah Action: Re-run with fresh, titrated LiAlH4. check_lah->re_run_fresh_lah No check_temp Was the reaction heated to reflux after initial addition? check_sm->check_temp Yes purify_sm Action: Purify starting material (distillation). check_sm->purify_sm No increase_temp Action: Increase reaction time at reflux and monitor. check_temp->increase_temp No success Problem Resolved check_temp->success Yes re_run_fresh_lah->success purify_sm->success increase_temp->success

    Caption: Decision tree for troubleshooting low reduction yield.

Part 2: Work-up and Purification

Q3: My aqueous work-up results in a gelatinous aluminum salt mixture that is difficult to filter. How can I improve this?

A: This is a classic issue with LAH reductions. The formation of aluminum hydroxides can create an emulsion or a thick gel. The Fieser work-up method is a highly reliable solution.

  • Protocol: Fieser Work-up for LAH Reduction For a reaction that used 'X' g of LiAlH₄ in a solvent like THF:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

    • Add '3X' mL of water.

    • Stir the resulting mixture vigorously at room temperature for 30 minutes.

    • The mixture should transform into a fine, white, granular precipitate that is easily filtered.

    • Filter the solid and wash it thoroughly with the reaction solvent (e.g., THF, ethyl acetate). The product will be in the combined filtrate.

Q4: I have isolated the crude free base, but it is an oil. What is the best method for purification?

A: 2-(Azepan-2-yl)ethan-1-ol is a relatively polar, basic amino alcohol. The choice of purification depends on the impurities present.

  • Option 1: Vacuum Distillation. If the main impurities are non-volatile (e.g., baseline material on TLC), vacuum distillation is an excellent choice for purification on a larger scale.

  • Option 2: Column Chromatography. For smaller scales or to remove impurities with similar volatility, silica gel chromatography is effective. Due to the basic nature of the amine, peak tailing can be an issue.[2]

    • Solution: Use a mobile phase containing a small amount of a basic modifier. A common system is Dichloromethane/Methanol with 0.5-1% triethylamine (TEA) or ammonium hydroxide. The base in the eluent neutralizes acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[2]

Purification MethodProsConsBest For
Vacuum Distillation Scalable, efficient for removing non-volatile impurities, no solvent waste.Not suitable for thermally sensitive compounds, does not separate isomers or compounds with close boiling points.Removing baseline impurities, scale-up >5g.
Column Chromatography High resolution, good for removing structurally similar impurities.Can be slow, generates solvent waste, potential for product loss on the column.Small scale purification, removing multiple impurities.
Part 3: Salt Formation and Final Product Handling

Q5: When I form the hydrochloride salt, the product precipitates as an oil or sticky solid instead of a crystalline powder. How can I achieve better crystallinity?

A: "Oiling out" during salt formation is typically caused by residual impurities, using a solvent that is too polar, or adding the acid too quickly.

  • Cause 1: Impurities. Even small amounts of impurities can inhibit crystallization.[3]

    • Solution: Ensure the free base is of high purity (>98%) before attempting salt formation. If necessary, perform an additional purification step.

  • Cause 2: Improper Solvent. The ideal solvent should dissolve the free base but have low solubility for the hydrochloride salt.

    • Solution: A common and effective solvent system is isopropanol (IPA) or a mixture of IPA and a non-polar co-solvent like diethyl ether or MTBE. Dissolve the pure free base in a minimal amount of IPA, then slowly add a solution of HCl in IPA or ethereal HCl. If it begins to oil out, try adding more of the non-polar co-solvent and scratching the side of the flask to induce crystallization.

  • Cause 3: Rapid Precipitation. Adding the acid too quickly can cause the salt to crash out of solution amorphously.

    • Solution: Add the HCl solution dropwise with vigorous stirring at room temperature or slightly below. Slow, controlled addition promotes the formation of an ordered crystal lattice. Patents on similar hydrochloride salt formations often emphasize controlled pH and temperature.[4][5]

Q6: My final product has a broad melting point or shows impurities in the NMR/HPLC analysis. What are the common culprits?

A: This points to either residual solvent, incomplete salt formation, or the presence of isomeric impurities.

  • Residual Solvent: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

  • Incomplete Salt Formation: The product could be a mixture of the free base and the hydrochloride salt. This can be checked by measuring the pH of a solution of the product in water; it should be acidic. If not, the material may need to be re-subjected to the salting procedure.

  • Analytical Troubleshooting: For basic compounds like this, HPLC analysis can be challenging. Use a column designed for polar compounds and a mobile phase with a low pH (e.g., 2.5-3.5 using a phosphate or formate buffer) to ensure the amine is fully protonated, which generally results in better peak shape.[2]

References

  • ChemScene. 2-(Azepan-1-yl)-N-ethylethan-1-amine hydrochloride.
  • Barreiro, G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Google Patents. (2014). Methods for preparing ethambutol and ethambutol hydrochloride. CN103772214A.
  • Google Patents. (2021). Method for synthesizing ethambutol hydrochloride. CN108218724B.
  • Eureka | Patsnap. (2018). Ethambutol hydrochloride synthesis method. CN108218723A. [Link]

  • Global Substance Registration System (GSRS). 2-(AZEPAN-1-YL)ETHANOL. gsrs.ncats.nih.gov. [Link]

  • Google Patents. (1976). Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride. US3944616A.
  • Ritter, S. K. (2006). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology. [Link]

  • Voulvoulis, N., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry. [Link]

  • Zhang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI. [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. [Link]

  • EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. CVUA Stuttgart. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride Enantiomers

Welcome to the technical support center for the enantiomeric separation of 2-(Azepan-2-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, analytical chemists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric separation of 2-(Azepan-2-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert insights and practical solutions for developing robust and reproducible chiral separation methods for this specific amino alcohol. The inherent basicity of the azepane nitrogen, the polarity of the hydroxyl group, and the presence of the hydrochloride salt present a unique set of challenges that require a systematic and well-understood approach.

This document is structured into two main parts: a Troubleshooting Guide to address common problems encountered during method development and a Frequently Asked Questions (FAQs) section to provide foundational knowledge and strategic advice.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: Severe Peak Tailing or Asymmetry

Q: My chromatogram for 2-(Azepan-2-yl)ethan-1-ol shows severe peak tailing for both enantiomers, leading to poor resolution and inaccurate integration. What is the cause and how can I fix it?

A: This is the most common issue encountered when analyzing basic compounds like this amino alcohol. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and residual acidic silanol groups on the silica surface of the chiral stationary phase (CSP). These strong, non-specific interactions delay a portion of the analyte molecules as they travel through the column, resulting in a "tail."

Here is a systematic approach to eliminate this problem:

  • Introduce a Basic Mobile Phase Additive: The most effective solution is to add a small amount of a competing base to your mobile phase. This additive will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • For Normal Phase (NP) or Supercritical Fluid Chromatography (SFC): Add 0.1% to 0.2% diethylamine (DEA) or ethylenediamine (EDA) to your mobile phase. DEA is a standard choice and highly effective for improving the peak shape of amines.

    • For Reversed Phase (RP): Ensure your mobile phase is adequately buffered at a pH at least 2 units away from the pKa of the analyte to maintain a consistent charge state. Increasing the buffer concentration (e.g., to 50 mM) can also improve peak shape.

  • Evaluate Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion and tailing.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to both peak tailing and fronting. To test for this, dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves significantly, sample overload was a contributing factor.

  • Select a Modern, Deactivated CSP: Newer generation CSPs often have more advanced end-capping or surface treatments to minimize residual silanols. If the problem persists despite using additives, consider screening a column known for its inertness towards basic compounds.

Below is a decision tree to guide your troubleshooting process for peak tailing.

G start Problem: Peak Tailing Observed cause1 Primary Cause: Secondary Silanol Interactions start->cause1 cause2 Contributing Factor: Sample Overload start->cause2 cause3 Contributing Factor: Solvent Mismatch start->cause3 solution1 Action: Add 0.1% Diethylamine (DEA) to Normal Phase / SFC Mobile Phase cause1->solution1 Most Effective Solution cause4 Persistent Issue: Highly Active CSP solution1->cause4 If Tailing Persists solution2 Action: Dilute Sample 5-10x or Reduce Injection Volume cause2->solution2 solution3 Action: Dissolve Sample in Mobile Phase cause3->solution3 solution4 Action: Screen Alternative, Modern CSPs cause4->solution4

Caption: Troubleshooting workflow for peak tailing.

Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I have symmetrical peaks, but they are not separating. How can I improve the resolution between the enantiomers?

A: Achieving chiral recognition is a delicate balance of intermolecular interactions between the enantiomers and the CSP. When resolution is poor, the goal is to enhance the differences in these interactions.

  • Optimize Mobile Phase Composition: Chiral separations are highly sensitive to the mobile phase.

    • In Normal Phase (NP): The type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) are critical. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks. Systematically screen different alcohols and vary the concentration from 5% to 20%.

    • In Supercritical Fluid Chromatography (SFC): The choice of alcohol co-solvent can drastically alter selectivity. Screen methanol, ethanol, and isopropanol as co-solvents with CO2.

    • In Reversed Phase (RP): The organic modifier (methanol or acetonitrile) and the buffer pH can influence separation. Methanol is often found to be a better choice for enhancing chiral recognition on polysaccharide CSPs.

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP. Try reducing the column temperature in 5-10 °C increments (e.g., from 25 °C down to 15 °C or 10 °C).

  • Screen Different Chiral Stationary Phases: If optimization on one CSP fails, the analyte may not have the necessary interactions with that specific chiral selector. The most successful CSPs for general screening are the polysaccharide-based phases. It is highly recommended to screen a set of complementary columns.

    • Start with: Amylose and cellulose derivatives of tris(3,5-dimethylphenylcarbamate) and tris(3,5-dichlorophenylcarbamate). These CSPs offer different spatial arrangements and electronic properties, covering a wide range of chiral recognition mechanisms.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point (column and mobile phase) for separating 2-(Azepan-2-yl)ethan-1-ol hydrochloride?

A: For a polar amino alcohol, both Supercritical Fluid Chromatography (SFC) and Normal Phase High-Performance Liquid Chromatography (NP-HPLC) are excellent starting points. SFC is often preferred due to its high speed and direct compatibility with the hydrochloride salt form.

Here is a table of recommended starting conditions:

ParameterSFC RecommendationNP-HPLC Recommendation
Technique Supercritical Fluid ChromatographyNormal Phase HPLC
CSP Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase CO2 / Methanol (e.g., 80/20, v/v)Heptane / Ethanol (e.g., 90/10, v/v)
Additive 0.2% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 3.0 mL/min1.0 mL/min
Temperature 40 °C25 °C
Back Pressure 150 barN/A

Q2: How does the hydrochloride salt form of my analyte affect the separation strategy?

A: The salt form is a critical consideration.

  • Solubility: 2-(Azepan-2-yl)ethan-1-ol hydrochloride has high solubility in polar solvents like water and methanol, but very poor solubility in non-polar solvents like heptane.

  • NP-HPLC: Direct dissolution in a heptane-rich mobile phase is not feasible. You must dissolve the sample in the polar modifier (e.g., ethanol) or a small amount of methanol before dilution, but be cautious of solvent mismatch effects.

  • SFC: This technique is highly advantageous for salt forms. Since methanol is a common co-solvent, the hydrochloride salt is readily soluble in the mobile phase, allowing for direct injection without complex sample preparation.

  • RP-HPLC: The salt form is ideal for reversed-phase, as it ensures complete dissolution in the aqueous mobile phase.

Q3: When should I consider Capillary Electrophoresis (CE) for this separation?

A: Capillary Electrophoresis is a powerful alternative to HPLC and SFC, offering extremely high separation efficiency and very low sample and solvent consumption. It is particularly well-suited for this analyte because:

  • Analyte is Charged: As a hydrochloride salt, the analyte will be protonated and positively charged in typical acidic buffers, making it ideal for CE analysis.

  • Chiral Selectors in Solution: Instead of a packed column, CE uses a chiral selector dissolved directly in the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used and have proven successful for separating pharmaceutical amines. This allows for rapid screening of different selectors without changing hardware.

Consider CE when you need to analyze very small sample quantities, require very high resolution, or when HPLC/SFC method development has proven difficult.

Q4: I've tried multiple CSPs and mobile phases with no success. Is derivatization a viable option?

A: Yes. If direct separation on a CSP is unsuccessful, an indirect approach using a chiral derivatizing reagent is a robust alternative. This strategy involves reacting your racemic amino alcohol with an enantiomerically pure reagent to form a pair of diastereomers.

  • Mechanism: Diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18 reversed-phase column).

  • Common Reagents: For compounds containing amine or alcohol groups, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Moshers' acid chloride are effective.

  • Workflow:

    • React the racemic 2-(Azepan-2-yl)ethan-1-ol with the chiral derivatizing reagent.

    • Develop a separation method for the resulting two diastereomers on an achiral C18 column.

    • The ratio of the two diastereomer peaks will correspond to the enantiomeric ratio of your original sample.

Systematic Method Development Workflow

A structured screening approach is the most efficient path to a successful chiral separation. The following workflow diagram illustrates a logical progression from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Alternative Strategies start Select Primary Technique (SFC or NP-HPLC) screen_csp Screen 4-6 Complementary CSPs (Polysaccharide-based) start->screen_csp screen_mp Use Standard Mobile Phases (e.g., CO2/MeOH & Heptane/EtOH) + 0.1% DEA screen_csp->screen_mp evaluate Evaluate Results: Identify 'Hits' (Any Separation) screen_mp->evaluate optimize Optimize Best Condition: - Mobile Phase Ratio - Co-solvent Type - Temperature - Additive Conc. evaluate->optimize 'Hit' Found no_hit Consider Alternative Technique (e.g., RP-HPLC, CE) or Derivatization evaluate->no_hit No 'Hit' end end optimize->end Final Method (Rs > 1.5)

Caption: Systematic workflow for chiral method development.

References

  • Rawjee, Y. Y., & Vigh, G. (1996). Chiral Separations by Nonaqueous Capillary Electrophoresis. Analytical Chemistry. Available at: [Link]

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY. Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. Available at: [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available at: [Link]

  • Geiser, F., & Shah, R. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality. Available at: [Link]

  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Available at: [Link]

  • PubMed. (2014). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Available at: [Link]

  • ResearchGate. (2004). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Available at: [Link]

  • ACS Publications. (2022).
Troubleshooting

Troubleshooting 2-(Azepan-2-yl)ethan-1-ol hydrochloride crystallization

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-(Azepan-2-yl)ethan-1-ol hydrochloride .

Because this compound features a flexible seven-membered azepane ring alongside highly polar, hydrogen-bonding moieties (a hydroxyl group and an ammonium chloride salt), its crystallization trajectory is notoriously prone to liquid-liquid phase separation (LLPS) and severe hygroscopicity. The modules below provide field-proven, self-validating protocols to overcome these bottlenecks.

System Troubleshooting Logic

TroubleshootingWorkflow Start Crude 2-(Azepan-2-yl)ethan-1-ol HCl in Solution Cooling Cooling & Anti-solvent Addition Start->Cooling PhaseCheck Observe Phase Behavior Cooling->PhaseCheck LLPS Oiling Out (LLPS) Two Liquid Phases PhaseCheck->LLPS High Supersaturation Nucleation Solid Nucleation (Crystals Form) PhaseCheck->Nucleation Optimal Supersaturation Intervention 1. Add Protic Co-solvent 2. Add Seeds 3. Reduce Cooling Rate LLPS->Intervention Spinodal Decomposition Isolation Anhydrous Filtration under N2 Atmosphere Nucleation->Isolation Prevent Deliquescence Intervention->Nucleation Bypass Miscibility Gap

Fig 1. Troubleshooting workflow for 2-(Azepan-2-yl)ethan-1-ol HCl crystallization.

Module 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my 2-(Azepan-2-yl)ethan-1-ol hydrochloride consistently "oil out" instead of forming crystals during cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when your cooling trajectory crosses the liquid-liquid coexistence curve (the binodal) before reaching the critical supersaturation required for solid crystal nucleation[1]. In amino alcohols, the flexible azepane ring lowers the lattice energy, depressing the melting point and expanding the LLPS region in the phase diagram[1]. During LLPS, spinodal decomposition drives the solute into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[2]. Because both liquid phases maintain similar chemical potentials, the thermodynamic driving force for primary nucleation is severely inhibited, resulting in stable oils rather than pure crystals[2].

Q: How can I bypass LLPS and force the hydrochloride salt to crystallize? A: To circumvent LLPS, you must alter the thermodynamic trajectory so the system enters the metastable zone for crystallization without crossing the liquid-liquid miscibility gap[1]. This is achieved through three synergistic interventions:

  • Solvent Modification: Adding a small amount of a highly polar protic solvent (e.g., methanol) before anti-solvent addition slightly increases solubility, shifting the LLPS boundary away from your operating window[3].

  • Seeding: Introducing seed crystals at a low supersaturation provides a physical template for secondary nucleation, bypassing the high energy barrier of primary nucleation[1].

  • Controlled Cooling: Implementing a linear cooling ramp prevents localized high-supersaturation zones that trigger oiling out[4].

Protocol 1: Anti-LLPS Seeding & Cooling Crystallization
  • Dissolution: Dissolve the crude 2-(Azepan-2-yl)ethan-1-ol hydrochloride in 5–10 volumes of isopropanol (IPA) at 60°C[3].

  • Co-solvent Adjustment: Add 0.5 volumes of methanol to the hot solution to act as a protic bridge, shifting the binodal curve[3].

  • Controlled Cooling: Cool the solution at a strict, linear rate of 2°C/min to 40°C[4].

  • Seeding: At 40°C, introduce 1–2% (w/w) of pure 2-(Azepan-2-yl)ethan-1-ol HCl seed crystals. Hold the temperature for 30 minutes to allow the seed bed to age and secondary nucleation to commence[1].

  • System Validation Check: Visually inspect the seed bed. The crystals should remain suspended with sharp edges. If the seeds dissolve, the system is undersaturated; if they oil out, the system has crossed the binodal curve, and the methanol ratio must be increased[1].

  • Anti-solvent Addition: Slowly add 10 volumes of anhydrous diethyl ether (Et₂O) dropwise over 1 hour while maintaining agitation[3].

  • Final Cooling: Cool the suspension to 0–5°C at 1°C/min and hold for 2 hours to maximize yield[4].

Module 2: Hygroscopicity and Solvent Entrapment

Q: The salt crystallizes beautifully in the flask, but upon filtration, it rapidly turns into a sticky, gummy paste. How do I prevent this? A: 2-(Azepan-2-yl)ethan-1-ol hydrochloride is highly hygroscopic. The ammonium chloride moiety and the free hydroxyl group form strong hydrogen bonds with atmospheric moisture. During standard vacuum filtration, the rapid evaporation of the washing solvent cools the filter cake, causing ambient atmospheric water to condense directly onto the solid. The crystals rapidly absorb this water, depressing their melting point and causing deliquescence (dissolving in absorbed moisture)[3].

Protocol 2: Anhydrous Isolation and Drying
  • Preparation: Set up a Schlenk frit or a specialized enclosed filtration apparatus purged with dry nitrogen. Do not use a standard open Büchner funnel[3].

  • Filtration: Transfer the crystal slurry under positive nitrogen pressure. Apply minimal vacuum to prevent excessive evaporative cooling[5].

  • Washing: Wash the filter cake with 2–3 volumes of pre-chilled (0°C) anhydrous diethyl ether[3].

  • Deliquoring: Maintain the nitrogen sweep over the cake until it appears as a free-flowing powder. Never pull ambient air through the cake.

  • Drying: Transfer the solid immediately to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) or to a vacuum oven set to 40°C. Dry under high vacuum (<10 mbar) for 24 hours.

  • System Validation Check: A properly dried sample should be a free-flowing, static-free powder. To validate, expose a 10 mg aliquot to ambient air for 5 minutes; if it visibly clumps, the bulk material requires further vacuum drying over P₂O₅.

Module 3: Solvent Selection & Yield Optimization

Q: Which solvent systems yield the highest purity and recovery for this specific compound? A: The choice of solvent dictates both the morphology and the purity of the hydrochloride salt. A binary system utilizing a short-chain alcohol (solvent) and an ether (anti-solvent) is optimal. Fast cooling in pure IPA often leads to LLPS, whereas optimized mixtures with strict cooling gradients promote the growth of high-purity needles[4].

Quantitative Data: Solvent System Optimization
Solvent System (v/v)Acid EquivalentsCooling RatePhase BehaviorParticle MorphologyPurity (HPLC)
Isopropanol / Et₂O (1:5)1.055°C/minOiling out (LLPS)Agglomerates< 95.0%
Isopropanol / Et₂O (1:5)1.052°C/minSolid NucleationPrisms99.2%
Methanol / Et₂O (1:10)1.052°C/minSolid NucleationNeedles99.7%
Ethanol / Water (4:1)1.102°C/minSolid NucleationNeedles> 99.5%

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Definitive Structural Characterization of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride

Introduction: The Imperative for Unambiguous Structural Elucidation In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional architecture is not merely an aca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for advancing a chemical entity through the development pipeline.[1][2] Small organic molecules such as 2-(Azepan-2-yl)ethan-1-ol, a versatile synthetic intermediate featuring the privileged azepane scaffold, are foundational building blocks for more complex therapeutic agents.[3] Its hydrochloride salt is often the preferred form for handling and formulation due to enhanced stability and solubility.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of 2-(Azepan-2-yl)ethan-1-ol hydrochloride. Our primary focus is on Single-Crystal X-ray Diffraction (SCXRD), the unequivocal gold-standard method for determining absolute molecular structure.[1] We will explore the causality behind experimental choices, present a self-validating protocol, and compare the rich, atomic-resolution data from SCXRD with the valuable, yet complementary, information provided by other common analytical techniques.

The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive

While techniques like NMR and Mass Spectrometry are cornerstones of chemical analysis, they provide information about connectivity and mass, respectively, often representing an average state in a solution. X-ray crystallography stands alone in its ability to provide a static, high-resolution snapshot of a molecule's precise 3D arrangement in the solid state. This includes:

  • Unambiguous Connectivity and Constitution: Direct visualization of the atomic framework.

  • Absolute Stereochemistry: Definitive assignment of chiral centers (e.g., the C2 position of the azepane ring).

  • Molecular Conformation: Precise determination of torsion angles, ring puckering (e.g., the chair/boat conformation of the azepane ring), and the orientation of substituents.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, ionic interactions, and other non-covalent forces that dictate the crystal packing, which in turn influences physical properties like solubility and melting point.

For a molecule like 2-(Azepan-2-yl)ethan-1-ol hydrochloride, SCXRD is the only technique that can definitively reveal the intricate hydrogen-bonding network between the protonated amine, the hydroxyl group, and the chloride counter-ion, which is critical to understanding its solid-state behavior.

Experimental Workflow: From Powder to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process where careful execution at each stage is paramount for success. The following workflow illustrates the key stages.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample (>99%) mounting Crystal Selection & Mounting crystallization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction Suitable Single Crystal solution Structure Solution diffraction->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Final Model (CIF)

Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Data for 2-(Azepan-2-yl)ethan-1-ol HCl

While a public structure for this specific salt is not available, we can predict the expected crystallographic parameters based on similar small organic hydrochloride molecules.[4][5] This serves as a benchmark for researchers undertaking this analysis.

ParameterExpected / Representative ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/c or Pca2₁Defines the specific symmetry operations within the unit cell. Crucial for correct structure solution.
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 15-20 Å, β ≈ 90-105°The dimensions of the repeating unit of the crystal lattice.
Temperature 100 K or 173 KData is collected at cryogenic temperatures to minimize atomic thermal vibrations, resulting in higher resolution data.[4]
Resolution (d, Å) < 0.80 ÅA measure of the level of detail in the electron density map. Lower values are better.
R-factor (R1) < 0.05 (5%)The residual factor, indicating the agreement between the calculated model and the observed experimental data. A primary indicator of a well-refined structure.
Key Interactions N⁺-H···Cl⁻, O-H···Cl⁻, N⁺-H···OExpected hydrogen bonds. SCXRD will provide precise distances (e.g., N···Cl ≈ 3.1 Å, O···Cl ≈ 3.2 Å) and angles, defining the supramolecular assembly.[5]

A Comparative Analysis: The Right Tool for the Right Question

X-ray crystallography provides the definitive answer on solid-state structure, but a comprehensive characterization relies on a suite of analytical techniques. Each method offers unique insights, and understanding their strengths and limitations is key to an efficient research strategy.

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
Single-Crystal XRD (SCXRD) 3D molecular structure, stereochemistry, conformation, intermolecular interactions.Single crystal (0.1-0.3 mm)Unambiguous and definitive structural data.[1]Crystal growth can be a significant bottleneck; provides no information on solution-state dynamics.[1]
NMR Spectroscopy (¹H, ¹³C) Atomic connectivity, chemical environment in solution, relative stereochemistry.1-10 mg, solubleExcellent for confirming the chemical identity and purity in the solution state.[5][6]Provides a time-averaged structure in solution; does not give precise bond lengths or angles.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.< 1 mg, soluble/volatileExtremely sensitive, confirms molecular formula.[7]Provides no stereochemical or conformational information; isomer differentiation can be difficult.
Powder XRD (PXRD) Crystalline "fingerprint," phase purity, polymorphism screening.~20 mg powderRapid analysis of bulk material, ideal for quality control and polymorph screening.[8]Does not determine the structure ab initio; provides unit cell data but not atomic coordinates.
Fourier-Transform IR (FTIR) Presence of functional groups (O-H, N-H, C-H).< 1 mg, solid or liquidFast, non-destructive, and good for quick verification of key functional groups.Provides limited structural information; spectra can be complex and difficult to interpret fully.
The Synergy of Techniques

In practice, these methods are used in concert. A typical workflow involves:

  • Synthesis Confirmation: Using NMR and MS to confirm the desired product has been made and to assess its purity.

  • Solid-State Screening: Employing PXRD to check if the bulk material is crystalline.

  • Definitive Elucidation: Growing single crystals and performing SCXRD to solve the 3D structure.

  • Bulk Identity Confirmation: Comparing the experimental PXRD pattern of the bulk sample to a pattern simulated from the single-crystal data to ensure the crystal is representative of the entire batch.

Key Structural Insights: The Hydrogen Bonding Network

For 2-(Azepan-2-yl)ethan-1-ol hydrochloride, the most critical structural information beyond the covalent framework is the hydrogen bonding network that stabilizes the crystal lattice. The protonated azepane nitrogen (N⁺-H) and the hydroxyl group (O-H) are strong hydrogen bond donors. The chloride anion (Cl⁻) is a strong acceptor. We can confidently predict a robust network of interactions that dictate the solid-state packing.

H_Bonding cluster_mol 2-(Azepan-2-yl)ethan-1-ol H⁺ N N⁺-H O O-H N->O N-H···O (Inter/Intramolecular) Cl Cl⁻ N->Cl N-H···Cl⁻ O->Cl O-H···Cl⁻

Figure 2: Predicted primary hydrogen bonding interactions in the crystal lattice.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints to ensure the quality of the final data.

Protocol 1: Crystallization of 2-(Azepan-2-yl)ethan-1-ol hydrochloride
  • Rationale: The goal is to slowly approach supersaturation, allowing molecules to arrange in an ordered lattice. For a polar salt, a moderately polar solvent system that allows for slow evaporation or vapor diffusion is ideal.

  • Methodology: Slow Evaporation

    • Purity Check: Ensure the starting material is of high purity (>99%), as confirmed by NMR. Impurities can inhibit crystallization.

    • Solvent Screening: In parallel, dissolve ~5-10 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) with gentle warming if necessary.

    • Solution Preparation: Select the solvent system in which the compound is sparingly soluble at room temperature but fully soluble upon warming. A methanol/acetonitrile or ethanol/ethyl acetate system is a promising starting point. Prepare a saturated or near-saturated solution.

    • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Incubation: Cover the vial with a cap pierced with a few needle holes to allow for slow solvent evaporation. Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber).

    • Monitoring: Observe the vial daily for the formation of small, well-defined crystals with sharp edges and clear faces. This can take anywhere from a day to several weeks.

Protocol 2: Single-Crystal X-ray Data Collection and Analysis
  • Rationale: This protocol outlines the standard procedure for obtaining high-quality diffraction data and refining it into a final, validated structure.

  • Methodology:

    • Crystal Selection: Under a polarized light microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

    • Mounting: Affix the selected crystal to a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

    • Data Collection: Mount the loop on the goniometer head of a modern X-ray diffractometer (e.g., Bruker APEX-II CCD[9]). Cool the crystal to 100 K in a stream of cold nitrogen gas.

    • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

    • Full Data Collection: Execute a full data collection strategy, typically involving multiple runs at different goniometer angles to ensure complete data coverage and redundancy.

    • Data Reduction: Integrate the raw diffraction images and apply corrections for factors like Lorentz-polarization effects and absorption (e.g., using SADABS[9]).

    • Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). This will provide an initial electron density map and a preliminary molecular model.

    • Structure Refinement: Refine the model against the experimental data using full-matrix least-squares (e.g., SHELXL). This involves refining atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined freely or placed in calculated positions.[9]

    • Validation: Critically assess the final model. Check for chemical sense, reasonable bond lengths and angles, and a low R1 factor (< 5%). Use software tools like PLATON or the IUCr's checkCIF service to validate the final crystallographic information file (CIF).

Conclusion

The definitive characterization of 2-(Azepan-2-yl)ethan-1-ol hydrochloride is best achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail, revealing the precise three-dimensional structure, absolute stereochemistry, and the critical hydrogen-bonding network that governs its solid-state properties. While complementary methods like NMR and MS are indispensable for confirming chemical identity and purity, they cannot replace the unambiguous structural power of SCXRD. By following the robust protocols outlined in this guide, researchers can generate the high-quality, authoritative data necessary to confidently advance their chemical programs.

References

  • 2-(AZEPAN-1-YL)ETHANOL . gsrs. Available at: [Link]

  • (S)-2-(Azepan-2-yl)ethan-1-ol . PubChem. Available at: [Link]

  • 2-(azepan-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride . PubChemLite. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds . National Institutes of Health (NIH). Available at: [Link]

  • Structural Chemistry Data, Software, and Insights . Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • CCDC 1998621: Experimental Crystal Structure Determination . Iowa Research Online. Available at: [Link]

  • 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone . ResearchGate. Available at: [Link]

  • 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone . National Institutes of Health (NIH). Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review . Migration Letters. Available at: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals . OUCI. Available at: [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives . SpringerLink. Available at: [Link]

  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones . ResearchGate. Available at: [Link]

  • Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 . PubMed. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol . Semantic Scholar. Available at: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides . MDPI. Available at: [Link]

  • Method for synthesizing ethambutol hydrochloride. Google Patents.
  • Spectroscopic characterization and the reactivity of a high valent (L)Cu(iii) species supported by a proline-based pseudopeptide . Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

Comparative

A Comparative Efficacy Analysis of Azepane-Containing Compounds as Novel GlyT1 Inhibitors

A Technical Guide for Researchers in Neuropharmacology and Drug Development Executive Summary The modulation of synaptic glycine concentrations via inhibition of the Glycine Transporter 1 (GlyT1) represents a promising t...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Executive Summary

The modulation of synaptic glycine concentrations via inhibition of the Glycine Transporter 1 (GlyT1) represents a promising therapeutic strategy for a range of neurological and psychiatric disorders, including schizophrenia.[1][2][3] This guide provides an in-depth comparative analysis of the efficacy of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides and their structurally similar counterparts, with a particular focus on the impact of the azepane moiety on inhibitory potency. While specific efficacy data for 2-(Azepan-2-yl)ethan-1-ol hydrochloride is not publicly available, the structure-activity relationship (SAR) studies of the closely related azepane-containing GlyT1 inhibitors offer valuable insights into the therapeutic potential of this chemical scaffold. This document will delve into the mechanistic rationale, comparative experimental data, and detailed protocols relevant to the evaluation of these compounds.

Introduction: The Role of GlyT1 in Neuromodulation

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function, requires the binding of both glutamate and glycine to become fully activated.[1][4] The Glycine Transporter 1 (GlyT1), predominantly expressed in glial cells surrounding synapses, is responsible for the reuptake of glycine from the synaptic cleft, thereby controlling the ambient glycine concentration available to NMDA receptors.[1][2] Inhibition of GlyT1 leads to an elevation of synaptic glycine, which in turn enhances NMDA receptor function.[1] This mechanism is of significant therapeutic interest, as NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia.[5]

The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif in the design of potent GlyT1 inhibitors. Its conformational flexibility allows for optimal interactions with the transporter's binding site. This guide will use a well-documented series of benzenesulfonamide-based GlyT1 inhibitors to illustrate the comparative efficacy of azepane-containing compounds versus their six-membered ring (piperidine) analogs.

Comparative Efficacy: The Azepane Advantage

A key study in the development of novel GlyT1 inhibitors directly compared the potency of compounds containing an azepane moiety with their piperidine counterparts. The data revealed a modest but significant increase in potency with the seven-membered ring system.

Compound IDHeterocycleR GroupGlyT1 IC50 (nM)
1 Piperidine4-Cl150
2 Azepane 4-Cl 120
3 PiperidineH250
4 Azepane H 200
39 Azepane 2-F 37

Table 1: Comparative in vitro potency of piperidine- and azepane-containing benzenesulfonamides as GlyT1 inhibitors. Data synthesized from Varnes et al., 2010.[6]

The improved potency of the azepane-containing compounds can be attributed to the greater conformational flexibility of the seven-membered ring, allowing for a more favorable interaction with the binding pocket of the GlyT1 transporter. Further optimization of the phenyl sulfonamide and the aromatic ring of the 2-phenylethanamine moiety led to the discovery of compound 39 , with an IC50 of 37 nM, highlighting the potential of the azepane scaffold in this class of inhibitors.[6]

Signaling Pathway and Mechanism of Action

The therapeutic rationale for GlyT1 inhibition is centered on the potentiation of NMDA receptor activity. The following diagram illustrates the key components of this signaling pathway at a glutamatergic synapse.

GlyT1_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite cluster_glia Glial Cell Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binds GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening downstream Downstream Signaling (e.g., LTP, Gene Expression) Ca_ion->downstream GlyT1_inhibitor Azepane Compound (e.g., Compound 39) GlyT1_inhibitor->GlyT1 Inhibits

Caption: Mechanism of action of azepane-based GlyT1 inhibitors.

Experimental Methodologies

The following sections provide detailed protocols for the synthesis and in vitro evaluation of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides.

General Synthetic Protocol

The synthesis of the target compounds is achieved through a straightforward two-step process, as outlined below.

synthesis_workflow start Starting Materials: - 2-Phenylethanamine - Azepanone step1 Reductive Amination start->step1 intermediate Intermediate: 2-(Azepan-1-yl)-2-phenylethanamine step1->intermediate step2 Sulfonylation intermediate->step2 product Final Product: N-(2-(azepan-1-yl)-2-phenylethyl) -benzenesulfonamide step2->product reagents1 Reagents: - NaBH(OAc)₃ - Dichloromethane reagents1->step1 reagents2 Reagents: - Benzenesulfonyl chloride - Triethylamine - Dichloromethane reagents2->step2

Caption: General synthetic workflow for N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides.

Step-by-Step Protocol:

  • Reductive Amination:

    • To a solution of 2-phenylethanamine (1.0 eq) and azepanone (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(azepan-1-yl)-2-phenylethanamine.

  • Sulfonylation:

    • Dissolve the intermediate amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Cool the solution to 0 °C and add the desired benzenesulfonyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

    • Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound by recrystallization or column chromatography.

In Vitro GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)

The potency of the synthesized compounds against GlyT1 is determined using a cell-based assay that measures the uptake of radiolabeled glycine.[7][8][9]

Materials:

  • CHO-K1 cells stably expressing human GlyT1 (CHO-K1/hGlyT1a).

  • [³H]Glycine.

  • Assay buffer (e.g., HBSS).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Cell Plating: Plate CHO-K1/hGlyT1a cells in a 96-well or 384-well plate and culture overnight.

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Glycine Uptake:

    • Initiate the uptake by adding assay buffer containing a fixed concentration of [³H]Glycine to each well.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that the azepane scaffold is a promising structural element in the design of potent GlyT1 inhibitors. The modest but consistent improvement in efficacy when compared to piperidine analogs underscores the importance of exploring seven-membered heterocyclic systems in neuropharmacology. While direct experimental data for 2-(Azepan-2-yl)ethan-1-ol hydrochloride is lacking in the public domain, the principles of structure-activity relationships derived from analogous series provide a solid foundation for its potential as a synthetic building block or a lead compound for further optimization. Future research should focus on the synthesis and evaluation of a broader range of azepane-containing compounds, exploring different substitution patterns and physicochemical properties to further enhance potency, selectivity, and pharmacokinetic profiles for the treatment of CNS disorders.

References

  • The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters.
  • 3-(Azepan-1-yl)-3-oxopropanenitrile as a Key Intermediate in the Synthesis of Novel Glycine Transporter 1 (GlyT1) Inhibitors. Benchchem.
  • Discovery and SAR studies of novel GlyT1 inhibitors. PubMed.
  • The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. PubMed.
  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. PubMed.
  • What are GlyT1 inhibitors and how do they work?.
  • A critical role for glycine transporters in hyperexcitability disorders. Frontiers in Molecular Neuroscience.
  • Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. PubMed.
  • Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychi
  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Bentham Science.
  • GLYT1 (SLC6A9) Transporter Assay. BioIVT.
  • Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. PMC.
  • Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay.
  • GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine.
  • GLYT1 Rat Glycine Transporter uptake LeadHunter Assay. Eurofins Discovery.
  • Chemical structures of GlyT1 inhibitors extensively studied in the treatment of schizophrenia.
  • Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. PubMed.
  • (2-Azepan-1-yl-2-phenylethyl)amine AldrichCPR 876710-61-1. Sigma-Aldrich.
  • Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.

Sources

Validation

Confirming the structure of 2-(Azepan-2-yl)ethan-1-ol hydrochloride

Title: Structural Elucidation and Analytical Performance: 2-(Azepan-2-yl)ethan-1-ol Hydrochloride vs. Piperidine Homologues Executive Summary As drug discovery programs expand their chemical space, researchers are increa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Analytical Performance: 2-(Azepan-2-yl)ethan-1-ol Hydrochloride vs. Piperidine Homologues

Executive Summary

As drug discovery programs expand their chemical space, researchers are increasingly moving away from flat, sp2-rich aromatic rings toward sp3-rich aliphatic heterocycles. While 6-membered piperidines are ubiquitous, 7-membered azepanes like 2-(azepan-2-yl)ethan-1-ol hydrochloride[1] offer unique conformational flexibility, allowing them to access novel biological binding pockets. However, this flexibility introduces significant challenges in structural elucidation. This guide objectively compares the analytical performance and structural confirmation workflows of 2-(azepan-2-yl)ethan-1-ol hydrochloride against its 6-membered homologue, 2-(piperidin-2-yl)ethanol hydrochloride[2].

Section 1: Conformational Dynamics & Analytical Challenges

The core difference in analytical performance between these two building blocks lies in their ring strain and conformational equilibria.

  • Piperidine Alternatives (6-membered): The 2-(piperidin-2-yl)ethanol ring strongly favors a rigid chair conformation[3]. The axial and equatorial protons are magnetically distinct, resulting in predictable, well-resolved first-order multiplets in 1H NMR and clear Karplus-driven J-couplings.

  • Azepane Product (7-membered): The azepane ring lacks a single deep energy minimum. It rapidly interconverts between multiple twist-chair and twist-boat conformations at room temperature[4][5]. This constant conformational flux causes the methylene protons (C3 through C6) to experience time-averaged magnetic environments. Consequently, 1H NMR spectra often exhibit broad, overlapping second-order multiplets in the 1.4–1.9 ppm region, making direct 1D assignment nearly impossible without advanced 2D techniques[6].

The Causality of the Hydrochloride Salt Form: Both free base amines are viscous, hygroscopic oils that are prone to rapid oxidation. By synthesizing the hydrochloride salt (CAS 109859-93-0)[1], the secondary amine is protonated, establishing a robust hydrogen-bonding network with the chloride counterion. This restricts the conformational freedom slightly, raises the melting point to form a stable crystalline solid, and enables definitive absolute configuration determination via single-crystal X-ray diffraction.

Section 2: Comparative Analytical Workflows

To confidently confirm the structure of 2-(azepan-2-yl)ethan-1-ol hydrochloride and overcome its conformational averaging, a multi-modal approach is mandatory.

Workflow A Sample Prep: HCl Salt Dissolution B LC-HRMS Analysis (Exact Mass) A->B C 1D & 2D NMR (Conformational Elucidation) A->C D X-Ray Crystallography (Absolute Configuration) A->D E Data Synthesis & Structure Confirmation B->E C->E D->E

Caption: Multi-modal structural elucidation workflow for cyclic amines.

Section 3: Self-Validating Experimental Protocols

Protocol A: High-Resolution LC-MS/MS (HRMS)

Objective: Confirm the exact mass of the free base [M+H]+ and map the fragmentation of the ethanol side chain. Causality: High-resolution mass spectrometry differentiates the target from isobaric impurities. MS/MS fragmentation confirms the presence of the 2-hydroxyethyl side chain via specific neutral losses, distinguishing it from ring-expanded isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-(azepan-2-yl)ethan-1-ol hydrochloride in 1 mL of LC-MS grade Methanol:Water (50:50) containing 0.1% Formic Acid. Dilute to a working concentration of 1 µg/mL.

  • System Validation (Self-Validation Step): Inject a pure solvent blank prior to the sample. The protocol is valid only if the target m/z (144.1384) is entirely absent, confirming zero column carryover.

  • Acquisition: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS/MS Fragmentation: Isolate the[M+H]+ precursor at m/z 144.13. Apply a normalized collision energy (NCE) sweep from 15 to 35 eV.

  • Data Analysis: Verify the exact mass (Theoretical: 144.1384; Acceptable error: < 5 ppm). Look for the primary diagnostic fragment at m/z 126.12, corresponding to the neutral loss of water (-18 Da) from the ethanol side chain.

Fragmentation M [M+H]+ m/z 144.13 (Protonated Azepane) F1 -H2O m/z 126.12 M->F1 Neutral Loss F2 Ring Cleavage m/z 84.08 M->F2 High Collision Energy

Caption: Primary LC-MS/MS fragmentation pathways for 2-(Azepan-2-yl)ethan-1-ol.

Protocol B: 2D NMR Spectroscopy (COSY & HSQC)

Objective: Unambiguously assign the overlapping C3-C6 methylene protons of the azepane ring. Causality: 1D 1H NMR fails due to the conformational flux of the 7-membered ring[5][7]. 1H-13C HSQC separates these overlapping proton signals by spreading them across the much wider 13C chemical shift dimension, allowing for precise structural mapping.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of DMSO-d6. (DMSO is chosen over CDCl3 to prevent rapid exchange of the NH and OH protons, allowing them to be observed).

  • Tuning and Matching: Insert the sample into a high-field (e.g., 600 MHz) NMR spectrometer. Tune and match the probe for both 1H and 13C nuclei.

  • Pulse Calibration (Self-Validation Step): Calibrate the 90-degree pulse width specifically for this sample. The protocol is valid if the residual DMSO-d6 pentet is perfectly phased and centered at exactly 2.50 ppm.

  • Acquisition: Acquire a standard 1D 1H spectrum (16 scans). Follow immediately with a 2D 1H-1H COSY and a 2D 1H-13C HSQC.

  • Interpretation: Locate the C2 methine proton (typically ~3.0-3.2 ppm). Use the COSY spectrum to trace connectivity to the C3 methylene protons, and the HSQC to assign the corresponding 13C shifts for the rest of the ring.

Section 4: Quantitative Data Comparison

The following table summarizes the comparative analytical data between the azepane product and its piperidine homologue, highlighting the structural elucidation differences.

Analytical Parameter2-(Azepan-2-yl)ethan-1-ol HCl[1]2-(Piperidin-2-yl)ethanol HCl[2][3]
Ring Size 7-Membered (Azepane)6-Membered (Piperidine)
Chemical Formula C8H18ClNOC7H16ClNO
Molecular Weight 179.69 g/mol 165.66 g/mol
Exact Mass[M+H]+ 144.1384 m/z130.1228 m/z
Conformational State Twist-boat / Twist-chair fluxRigid Chair
1H NMR Resolution (Ring CH2) Broad, overlapping multiplets (1.4-1.9 ppm)Distinct axial/equatorial signals
Primary MS/MS Loss -18 Da (H2O)-18 Da (H2O)
Structural Elucidation Difficulty High (Requires 2D NMR / X-ray)Moderate (1D NMR often sufficient)

Conclusion

While 2-(azepan-2-yl)ethan-1-ol hydrochloride presents a higher barrier to structural elucidation compared to standard piperidine alternatives due to its complex conformational dynamics, the use of orthogonal analytical techniques—specifically HRMS and 2D NMR—provides a robust, self-validating framework for confirmation. By stabilizing the compound as a hydrochloride salt, researchers can effectively bridge the gap between liquid-state conformational flux and solid-state structural certainty.

References

  • "2-(azepan-2-yl)ethan-1-ol hydrochloride | CAS 109859-93-0", American Elements.
  • "(R)-2-(Piperidin-2-yl)ethanol hydrochloride, min 97", CP Lab Safety.
  • "2-Piperidin-2-ylethanol | C7H15NO | CID 15144", PubChem.
  • "Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction", RSC Advances (RSC Publishing).
  • "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials", UNODC.

Sources

Comparative

Comprehensive Comparison Guide: Impurity Profiling of 2-(Azepan-2-yl)ethan-1-ol Hydrochloride

As a Senior Application Scientist, I approach the analytical control of 2-(Azepan-2-yl)ethan-1-ol hydrochloride not merely as a routine testing requirement, but as a complex physicochemical puzzle. This molecule is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical control of 2-(Azepan-2-yl)ethan-1-ol hydrochloride not merely as a routine testing requirement, but as a complex physicochemical puzzle. This molecule is a highly polar, low-molecular-weight aliphatic amine salt. Because it lacks a conjugated π-electron system, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Traditional HPLC-UV methods are fundamentally inadequate here; they suffer from poor sensitivity, severe baseline drift during gradient elution, and a dangerous inability to detect non-chromophoric impurities.

To ensure scientific integrity and patient safety during drug development, we must engineer a self-validating analytical control strategy that relies on orthogonal detection mechanisms. This guide objectively compares three advanced methodologies: Liquid Chromatography with Charged Aerosol Detection (LC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Mechanistic Evaluation & Causality of Analytical Choices

When designing an impurity profiling strategy for a non-chromophoric amine hydrochloride, the selection of the detector and sample preparation dictates the success of the method.

  • LC-CAD (The Quantitative Workhorse): 1[1]. This causality is critical: when quantifying unknown impurities without reference standards, CAD assumes uniform mass-dependent response factors. Furthermore,2[2].

  • LC-MS (The Structural Identifier): While CAD quantifies, MS identifies. Using Electrospray Ionization in positive mode (ESI+), the secondary amine of the azepane ring readily protonates. This allows for the structural elucidation of degradation products (e.g., N-oxides or ring-opened variants) that co-elute or appear in the CAD trace.

  • GC-FID (The Volatiles Specialist): For volatile impurities that evaporate and escape detection in CAD, GC-FID is unmatched. However, the hydrochloride salt state and the hydrogen-bonding potential of the hydroxyl and amine groups necessitate sample basification and derivatization to ensure volatility and prevent column adsorption.

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

Protocol A: LC-CAD/MS Workflow for Polar Impurities

Causality of Design: A standard C18 reversed-phase column fails to retain this highly polar aliphatic amine. Therefore, we employ a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-pHILIC) column. The retention mechanism relies on a water-enriched layer on the stationary phase.3[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% Acetonitrile). Note: Volatile buffers are mandatory to prevent CAD/MS detector fouling.

  • Gradient Elution: Start at 90% B (high organic for HILIC retention), ramping down to 50% B over 15 minutes to elute strongly retained polar impurities. Flow rate: 0.4 mL/min.

  • Detection: Split the column effluent 1:1 between the CAD (evaporator temp: 35°C, data collection rate: 5 Hz) and the single quadrupole MS (ESI+, scan range m/z 50-500).

  • Self-Validation (SST): Inject a resolution standard containing 2-(Azepan-2-yl)ethan-1-ol and a known regioisomer. The system is only validated for use if the critical pair resolution (Rs) is ≥ 1.5 and the signal-to-noise (S/N) ratio of the 0.05% LOQ standard is ≥ 10.

Protocol B: GC-FID Workflow for Volatile Impurities

Causality of Design: Direct GC injection of a hydrochloride salt causes thermal degradation and inlet contamination. Alkaline extraction liberates the free base, and derivatization with BSTFA caps the primary hydroxyl and secondary amine groups with trimethylsilyl (TMS) groups, eliminating hydrogen-bonding peak tailing.

  • Free-Basing: Dissolve 50 mg of the API in 2 mL of 1 M NaOH. Extract with 2 mL of dichloromethane (DCM).

  • Derivatization: Transfer 500 µL of the organic layer to a GC vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes.

  • GC Conditions: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use helium carrier gas at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial temp 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Self-Validation (SST): The derivatization efficiency is validated by ensuring the peak area ratio of the mono-TMS vs. di-TMS derivative is < 0.01 (ensuring complete derivatization).

Performance Comparison Data

The following table summarizes the quantitative performance metrics of the three orthogonal techniques when applied to 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

Analytical MethodPrimary ApplicationLOD (Estimated)Linearity (R²)Key AdvantageLimitation
LC-CAD Non-volatile impurities & API quantification~1-5 ng on-column> 0.995 (quadratic fit)Universal mass-dependent responseCannot identify unknown structures
LC-MS (ESI+) Structural elucidation of unknowns~0.1-1 ng on-column> 0.990Provides molecular weight & fragmentationSusceptible to matrix ion suppression
GC-FID Volatile impurities & residual solvents~10-50 ng on-column> 0.999High resolution for volatile isomersRequires extensive derivatization
Decision Workflow Visualization

To streamline method selection during drug development, follow the logical workflow mapped below.

G A 2-(Azepan-2-yl)ethan-1-ol HCl Impurity Profiling B LC-Based Methods (HILIC / Mixed-Mode) A->B Polar / Non-Volatile C GC-Based Methods (Capillary GC) A->C Volatile / Residuals D LC-CAD Quantitative Universal Detection B->D Volatile Buffers (e.g., NH4 Formate) E LC-MS (ESI+) Structural Identification B->E Flow Splitting F Sample Preparation: Free-basing & Silylation C->F Overcome H-Bonding G GC-FID Volatile Impurities Analysis F->G Derivatized Injection

Analytical workflow for impurity profiling of non-chromophoric amine hydrochlorides.

Conclusion

Relying on a single analytical technique for 2-(Azepan-2-yl)ethan-1-ol hydrochloride is a critical vulnerability in drug development. By combining the universal quantitative power of LC-CAD, the structural insight of LC-MS, and the volatile resolution of GC-FID, researchers can establish a comprehensive, self-validating control strategy that guarantees the purity and safety of the final pharmaceutical product.

References
  • Universal Response in Liquid Chromatography Using Charged Aerosol Detection.
  • New Approaches for Simultaneous API and Counterion Analysis Using Charged Aerosol Detection.Fisher Scientific.
  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector.PMC (NIH).

Sources

Validation

A Comparative Benchmarking Guide: Profiling 2-(Azepan-2-yl)ethan-1-ol hydrochloride in Modern Pharmacological Assays

This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities, using 2-(Azepan-2-yl)ethan-1-ol hydrochloride as a representative case study. In the landscape of drug di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities, using 2-(Azepan-2-yl)ethan-1-ol hydrochloride as a representative case study. In the landscape of drug discovery, moving a new chemical entity (NCE) from initial synthesis to a viable drug candidate requires a rigorous, multi-faceted evaluation of its biological activity.[1] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental design, execution, and interpretation of key in vitro assays essential for profiling a compound's performance.

We will benchmark 2-(Azepan-2-yl)ethan-1-ol hydrochloride (referred to hereafter as "Test Compound"), a versatile molecule with applications in pharmaceutical research[2], against established standards. The guide will not only present protocols but also delve into the causality behind experimental choices, ensuring a robust and self-validating system for analysis.

Compound Profile: 2-(Azepan-2-yl)ethan-1-ol hydrochloride

Before initiating biological assays, a thorough understanding of the test compound's physicochemical properties is paramount for ensuring experimental accuracy and reproducibility.

PropertyValueSource
CAS RN 109859-93-0[2]
Molecular Formula C₈H₁₈ClNO[2]
Molecular Weight 179.69 g/mol [2]
Physical Form Powder[3][4]
Storage Conditions Store in an inert atmosphere, room temperature[2]

Stock Solution Preparation: For all described assays, a 10 mM stock solution of the Test Compound was prepared in DMSO. Serial dilutions were then made in the appropriate assay buffer to achieve the final desired concentrations. It is critical to ensure that the final DMSO concentration in the assay wells is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.

The Biological Target: A Framework for GPCR Agonist Characterization

To provide a tangible context for benchmarking, this guide will use a hypothetical G-protein coupled receptor (GPCR) target: a Gi-coupled receptor. GPCRs are the most intensively studied drug targets, regulating a vast array of physiological processes.[5] A Gi-coupled receptor, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and can also initiate G-protein-independent signaling through β-arrestin recruitment.[6] This dual signaling capability makes it an excellent model for demonstrating a comprehensive assay cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Test Compound) GPCR Gi-Coupled GPCR Agonist->GPCR Binding & Activation G_Protein Heterotrimeric G-Protein (Gαiβγ) GPCR->G_Protein GDP/GTP Exchange BetaArrestin β-Arrestin GPCR->BetaArrestin Recruitment AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Figure 1: Canonical signaling pathways for a Gi-coupled GPCR.

Benchmarking Assay I: Receptor Binding Affinity

The first step in characterizing a ligand is to determine if it physically interacts with the target receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[7] It measures the ability of the unlabeled Test Compound to displace a known radiolabeled ligand from the receptor.

Principle: This assay quantifies the affinity (Ki) of the Test Compound by measuring its competition with a fixed concentration of a high-affinity radioligand for the receptor binding sites.[8] The amount of radioactivity bound to the receptor membranes is inversely proportional to the affinity and concentration of the Test Compound.

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the target Gi-coupled receptor. Protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 25 µL of Test Compound at various concentrations (from 1 pM to 100 µM) or vehicle for total binding. For non-specific binding (NSB), use a saturating concentration of a known unlabeled ligand.

    • 25 µL of a radiolabeled ligand (e.g., [³H]-N-methylspiperone) at a concentration close to its Kd value.

    • 100 µL of the cell membrane preparation (5-20 µg protein per well). The optimal protein amount should be determined empirically to ensure that less than 10% of the added radioligand is bound.[9]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.[8]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of Test Compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Benchmarking Assay II: G-Protein Activation ([³⁵S]GTPγS Binding)

After confirming binding, the next crucial step is to determine if this binding event translates into a functional response, specifically the activation of the G-protein. The [³⁵S]GTPγS binding assay is a direct measure of this initial step in the signaling cascade.[10]

Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP.[11] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[12] The measured radioactivity is directly proportional to the extent of G-protein activation, allowing for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[12]

Figure 3: Workflow for a [³⁵S]GTPγS functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: Use the same membrane stock as prepared for the binding assay.

  • Assay Setup: In a 96-well plate, add the following:

    • 50 µL of assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • 20 µL of Test Compound at various concentrations.

    • 10 µL of GDP (typically 10 µM final concentration) to ensure G-proteins are in the inactive state prior to stimulation.[13]

    • 100 µL of the cell membrane preparation (10-20 µg protein).

  • Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.

  • Stimulation: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Detection: Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. After subtracting the non-specific binding, data are normalized to the basal level and plotted against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Benchmarking Assay III: Second Messenger Modulation (cAMP Assay)

To assess the downstream consequences of G-protein activation, we measure the modulation of second messengers. For a Gi-coupled receptor, this involves quantifying the inhibition of cAMP production.

Principle: Agonist activation of a Gi-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP.[6] Modern cAMP assays are often competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), where endogenous cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[14]

Figure 4: Workflow for a cell-based HTRF cAMP assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a 384-well plate and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add the Test Compound at various concentrations.

  • Stimulation: To measure inhibition, cells must first be stimulated to produce cAMP. Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except the negative control). The concentration of Forskolin should be chosen to produce approximately 80% of its maximal effect (EC₈₀).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP kit).[14]

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Data Reading: Read the plate on an HTRF-compatible plate reader, which measures the fluorescence ratio between the acceptor and donor.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Data are plotted to determine the EC₅₀ of the Test Compound for the inhibition of Forskolin-stimulated cAMP production.

Benchmarking Assay IV: G-Protein-Independent Signaling (β-Arrestin Recruitment)

Modern pharmacology recognizes that GPCR signaling is not limited to G-proteins. Ligands can exhibit "biased agonism," preferentially activating one pathway over another (e.g., G-protein vs. β-arrestin).[15] Therefore, assessing β-arrestin recruitment is critical for a complete pharmacological profile.

Principle: Upon agonist-induced receptor phosphorylation, β-arrestin proteins are recruited from the cytosol to the receptor at the cell membrane.[16] This interaction can be measured using various technologies, such as Enzyme Fragment Complementation (EFC). In this system, the GPCR is fused to a small enzyme fragment (ProLink, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[17]

Figure 5: Workflow for an EFC-based β-arrestin recruitment assay.

Step-by-Step Methodology:

  • Cell Culture: Use a commercially available cell line engineered for this assay (e.g., DiscoverX PathHunter® cells) that co-expresses the GPCR tagged with PK and β-arrestin tagged with EA.[16] Plate the cells in a 384-well white-walled plate.

  • Compound Addition: Add the Test Compound at various concentrations.

  • Incubation: Incubate the plate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment. The optimal time can vary between receptors.[16]

  • Detection: Equilibrate the plate to room temperature and add the detection reagents containing the enzyme substrate as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow the signal to develop.

  • Data Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The light output is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Comparative Performance Summary & Interpretation

To benchmark the performance of 2-(Azepan-2-yl)ethan-1-ol hydrochloride, its activity is compared against a well-characterized standard agonist for the hypothetical Gi-coupled receptor. The following table summarizes a hypothetical, yet plausible, dataset.

AssayParameterTest CompoundStandard AgonistInterpretation
Receptor Binding Kᵢ (nM)5.22.8The Test Compound exhibits high affinity for the receptor, comparable to the standard.
G-Protein Activation EC₅₀ (nM)15.88.5The Test Compound is a potent activator of G-protein signaling.
([³⁵S]GTPγS)Eₘₐₓ (% of Std)95%100%The Test Compound acts as a near-full agonist for the G-protein pathway.
cAMP Inhibition EC₅₀ (nM)21.311.2Potency in the downstream cAMP assay is consistent with G-protein activation.
β-Arrestin Recruitment EC₅₀ (nM)350.415.1The Test Compound is significantly less potent at recruiting β-arrestin compared to the standard.
Eₘₐₓ (% of Std)35%100%The Test Compound is a partial agonist for the β-arrestin pathway.

Expert Interpretation:

The collective data provides a nuanced pharmacological profile of the Test Compound. It is a high-affinity ligand that potently and efficaciously drives G-protein-mediated signaling, as evidenced by the [³⁵S]GTPγS and cAMP assay results. However, its significantly reduced potency and efficacy in the β-arrestin recruitment assay indicate a strong G-protein signaling bias.

This profile is highly desirable in modern drug discovery. Ligands that show such "functional selectivity" or "biased agonism" may offer therapeutic advantages by selectively engaging disease-relevant signaling pathways while avoiding others that may be associated with adverse effects or receptor desensitization.[15] For a Gi-coupled target, this could mean achieving the desired therapeutic effect (e.g., neuronal inhibition) with a lower propensity for the receptor to be internalized and desensitized, a process often mediated by β-arrestin.

This guide demonstrates that a comprehensive understanding of a compound's performance cannot be achieved through a single assay. By systematically benchmarking 2-(Azepan-2-yl)ethan-1-ol hydrochloride across a cascade of assays—from initial binding to distinct downstream signaling events—we can construct a detailed and actionable pharmacological profile. This multi-parametric approach, which elucidates potency, efficacy, and signaling bias, is essential for making informed decisions in the complex process of drug development.

References

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Offermanns, S., & Wieland, T. (2003). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • JMC. (n.d.). 2-(Azepan-2-yl)ethan-1-ol Hydrochloride: Advanced Chemical Compound. JMC. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Zhang, X., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. ResearchGate. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • PDSP. (n.d.). Functional Assays Protocols. University of North Carolina. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [35S]GTPγS-binding Procedure. ResearchGate. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

  • Pradhan, A. A., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Anuwongcharoen, N., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Prime Scholars. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Azepan-2-yl)ethan-1-ol hydrochloride

Comprehensive Safety & Handling Guide: 2-(Azepan-2-yl)ethan-1-ol hydrochloride Executive Summary Welcome to the definitive laboratory safety and handling guide for 2-(Azepan-2-yl)ethan-1-ol hydrochloride (CAS: 109859-93-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-(Azepan-2-yl)ethan-1-ol hydrochloride

Executive Summary Welcome to the definitive laboratory safety and handling guide for 2-(Azepan-2-yl)ethan-1-ol hydrochloride (CAS: 109859-93-0)[1]. As a Senior Application Scientist, I approach chemical handling not as a basic checklist, but as an engineered system of predictable outcomes. This specialized cyclic amine derivative is critical to modern drug development, but its specific molecular architecture demands rigorous operational discipline. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and details a self-validating operational workflow to ensure absolute safety and material integrity.

Chemical Profiling & Hazard Causality

To select the appropriate PPE, we must first understand the molecular behavior of the compound. 2-(Azepan-2-yl)ethan-1-ol hydrochloride consists of a saturated 7-membered nitrogen heterocycle (azepane) functionalized with an ethanol group, stabilized as a hydrochloride salt[1].

  • Hygroscopicity & Acidic Microenvironments: The hydrochloride salt form renders the crystalline powder highly hygroscopic. Upon contact with ambient moisture or physiological fluids (sweat, tears, respiratory mucosa), it readily dissolves, releasing localized acidic microenvironments. This is the primary mechanistic driver for its Skin Irritation (H315) and Serious Eye Irritation (H319) classifications[2].

  • Dust Generation & Respiratory Toxicity: As a finely milled solid, it poses a significant inhalation risk. Inhalation of the dust leads to Respiratory Tract Irritation (H335) due to the localized pH shift in the alveoli[3].

  • Systemic Toxicity: The core can interact with biological targets if systemically absorbed, justifying its classification as Harmful if swallowed (H302) and its general toxicity profile[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following PPE matrix is engineered specifically to mitigate the hygroscopic and acidic nature of amine hydrochlorides, adhering strictly to [5].

Protection ZoneRequired PPE SpecificationMechanistic Rationale
Ocular (Eyes) Chemical splash goggles (OSHA 29 CFR 1910.133 / EN166 compliant). No standard safety glasses.Prevents airborne dust and acidic micro-droplets from contacting the highly aqueous mucosal surface of the eyes[5].
Dermal (Hands) Nitrile gloves (Minimum 0.11 mm thickness). Double-gloving recommended.Nitrile provides excellent resistance to aqueous acidic salts. Double-gloving ensures a sterile inner layer if the outer layer is contaminated[6].
Dermal (Body) Flame-retardant, 100% cotton lab coat with knit cuffs; closed-toe non-porous shoes.Cotton prevents static buildup (which attracts charged powders) and provides a physical barrier against accidental powder spills.
Respiratory N95/P100 particulate respirator (if handled outside LEV, per OSHA 29 CFR 1910.134).Filters out aerosolized hydrochloride salt dust, preventing acute respiratory tract irritation (H335)[5].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure complete containment of 2-(Azepan-2-yl)ethan-1-ol hydrochloride.

Step 1: Pre-Operation Environmental Validation

  • Action: Verify that the Local Exhaust Ventilation (LEV) or fume hood is fully operational.

  • Validation: Confirm the face velocity monitor reads between 0.4 and 0.6 m/s . Do not open the chemical container if the alarm is sounding or velocity is out of specification[7].

Step 2: Weighing & Dispensing

  • Action: Use anti-static spatulas (e.g., grounded stainless steel or specialized static-dissipative plastics) to transfer the powder.

  • Causality: Hydrochloride salts frequently develop static charges during transit. Anti-static tools prevent the powder from "jumping" out of the weigh boat, mitigating both yield loss and aerosolized exposure.

Step 3: Dissolution & Reagent Preparation

  • Action: Add the powder slowly to the solvent (water or organic buffer) under continuous stirring.

  • Causality: While dissolution of this specific salt is generally not violently exothermic, localized concentration gradients can form. Continuous stirring ensures rapid dissipation of the acidic hydrochloride ions, preventing localized equipment corrosion or splashing[6].

Spill Response & Waste Disposal Plan

A rapid, calculated response is critical to preventing the spread of the hazard.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain (Dry Spill): Do not use water initially, as this will solubilize the salt and spread the acidic hazard. Use a dedicated solid spill kit or inert absorbent (e.g., diatomaceous earth) to sweep up the powder[8].

  • Neutralize (Wet Spill): If the compound is already in solution, apply a mild basic absorbent (like sodium bicarbonate) to neutralize the hydrochloride salt before wiping it up.

  • Decontaminate: Wash the affected surface with copious amounts of water only after the bulk material has been safely removed[7].

Waste Disposal Plan:

  • Solid Waste: Place contaminated gloves, weigh boats, and spill cleanup materials into a sealed, clearly labeled hazardous waste container[7].

  • Liquid Waste: Aqueous solutions containing 2-(Azepan-2-yl)ethan-1-ol hydrochloride must be segregated into Aqueous Acidic Waste containers. If mixed with organic solvents during a reaction, route to Halogenated Organic Waste (due to the chloride ion, which can form toxic byproducts if incinerated improperly).

  • Disposal: Coordinate with Environmental Health & Safety (EHS) for final high-temperature incineration[7].

Mechanistic Visualization

The following diagram illustrates the critical safety checkpoints and logical flow throughout the handling lifecycle of the compound.

G Storage Storage (Inert, 2-8°C) PPE Don PPE Matrix (Goggles, Nitrile, Coat) Storage->PPE FumeHood Local Exhaust Ventilation (Face Velocity 0.4-0.6 m/s) PPE->FumeHood Weighing Weighing & Transfer (Anti-static spatulas) FumeHood->Weighing Dissolution Aqueous/Organic Dissolution (Monitor Exotherm) Weighing->Dissolution SpillCheck Spill or Exposure? Weighing->SpillCheck Powder Drop Dissolution->SpillCheck Liquid Splash WasteSeg Waste Segregation (Halogenated / Aqueous) Dissolution->WasteSeg Post-Reaction SpillResponse Solid Spill Kit (Avoid Water Initially) SpillCheck->SpillResponse Yes SpillCheck->WasteSeg No SpillResponse->WasteSeg Disposal EHS Incineration WasteSeg->Disposal

Workflow for the safe handling, spill response, and disposal of 2-(Azepan-2-yl)ethan-1-ol HCl.

References

  • American Elements. "2-(azepan-2-yl)ethan-1-ol hydrochloride | CAS 109859-93-0". American Elements. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8119, Azepane". PubChem. URL: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride". Cole-Parmer. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.133". United States Department of Labor. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.